WRW4-OH
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H64N14O7/c62-44(24-34-29-66-45-17-6-1-12-39(34)45)55(76)71-50(22-11-23-65-61(63)64)56(77)72-51(25-35-30-67-46-18-7-2-13-40(35)46)57(78)73-52(26-36-31-68-47-19-8-3-14-41(36)47)58(79)74-53(27-37-32-69-48-20-9-4-15-42(37)48)59(80)75-54(60(81)82)28-38-33-70-49-21-10-5-16-43(38)49/h1-10,12-21,29-33,44,50-54,66-70H,11,22-28,62H2,(H,71,76)(H,72,77)(H,73,78)(H,74,79)(H,75,80)(H,81,82)(H4,63,64,65)/t44-,50-,51-,52-,53-,54-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXWFNAZHNGTHK-WOAIKHIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H64N14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648690 | |
| Record name | L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1105.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722541-91-5 | |
| Record name | L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
WRW4-OH: A Technical Guide to a Selective FPR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRW4-OH is a synthetic hexapeptide that has been identified as a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX).[1][2] FPR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system by recognizing a diverse array of endogenous and exogenous ligands, thereby modulating inflammatory responses.[3][4] The dual nature of FPR2, capable of mediating both pro- and anti-inflammatory signals depending on the activating ligand, makes it a compelling target for therapeutic intervention in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[5] this compound serves as an invaluable tool for dissecting the multifaceted roles of FPR2 and as a potential lead compound for the development of novel therapeutics.
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data on its inhibitory activity, and explicit experimental protocols for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist at the FPR2 receptor. It directly competes with FPR2 agonists for the same binding site, thereby preventing receptor activation and the subsequent initiation of intracellular signaling cascades. This has been demonstrated through competitive binding assays where this compound effectively displaces radiolabeled FPR2 agonists. By blocking agonist binding, this compound inhibits downstream signaling pathways, including intracellular calcium mobilization and the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Quantitative Data
The inhibitory potency of this compound is primarily characterized by its half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound in various in vitro assays.
| Parameter | Value | Assay | Notes | References |
| IC50 | ~0.23 µM | Inhibition of WKYMVm binding | This compound is a potent inhibitor of the synthetic FPR2 agonist WKYMVm. |
| Functional Inhibition | Effective Concentration | Assay | Key Findings | References |
| Calcium Mobilization | 1 - 10 µM | Intracellular Calcium Flux | Completely inhibits the increase in intracellular calcium induced by various FPR2 agonists such as WKYMVm, MMK-1, and Amyloid β42. | |
| ERK Phosphorylation | 1 - 10 µM | Western Blot / ELISA | Specifically blocks the phosphorylation of ERK, a key component of the MAPK signaling pathway. | |
| Chemotaxis | 1 - 10 µM | Boyden Chamber Assay | Inhibits the chemotactic migration of neutrophils towards FPR2 agonists. | |
| Superoxide Generation | 1 - 10 µM | Cytochrome c reduction assay | Blocks the production of superoxide in response to FPR2 agonists like Amyloid β42. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's antagonist activity. Below are protocols for key experiments.
Competitive Radioligand Binding Assay
Objective: To determine the IC50 value of this compound for the inhibition of radiolabeled agonist binding to FPR2.
Materials:
-
HEK293 or RBL-2H3 cells stably transfected with human FPR2.
-
Radioligand: e.g., [3H]-LXA4 or [3H]WKYMVm.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the FPR2-expressing cells.
-
In a 96-well plate, add varying concentrations of unlabeled this compound.
-
Add a constant concentration of the radiolabeled FPR2 agonist (typically near its Kd value).
-
Add the cell membrane preparation.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound and calculate the IC50 value using non-linear regression analysis.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to block the increase in intracellular calcium concentration following agonist stimulation of FPR2.
Materials:
-
FPR2-expressing cells (e.g., HL-60 or RBL-2H3 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
FPR2 agonist (e.g., WKYMVm).
-
This compound.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Load the FPR2-expressing cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., incubate with Fura-2 AM at 37°C for 30-60 minutes).
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Add a specific concentration of the FPR2 agonist (e.g., EC80) to stimulate the cells.
-
Immediately record the fluorescence intensity over time (typically for 1-2 minutes) to capture the peak response.
-
Quantify the inhibitory effect of this compound by comparing the peak fluorescence response in treated cells to that in control cells and determine the IC50 value.
Chemotaxis Assay
Objective: To assess the effect of this compound on the directed migration of cells towards an FPR2 agonist.
Materials:
-
Cells that exhibit chemotaxis in response to FPR2 agonists (e.g., isolated human neutrophils).
-
Boyden chamber with a microporous membrane.
-
FPR2 agonist (chemoattractant).
-
This compound.
-
Cell culture medium.
Procedure:
-
Fill the lower compartment of the Boyden chamber with medium containing the FPR2 agonist.
-
Pre-incubate a suspension of cells with this compound or a vehicle control.
-
Place the cell suspension in the upper compartment of the Boyden chamber.
-
Incubate the chamber to allow for cell migration through the membrane towards the chemoattractant.
-
After incubation, fix and stain the membrane.
-
Count the number of cells that have migrated to the lower side of the membrane using a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FPR2 signaling pathway, the point of inhibition by this compound, and a typical experimental workflow for its validation.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of WRW4 in Neuroinflammation Research
Introduction
Neuroinflammation, a chronic inflammatory state within the central nervous system (CNS), is a critical pathological feature of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis[1]. A key mediator in this process is the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) also known as Lipoxin A4 Receptor (ALX) or Formyl Peptide Receptor-Like 1 (FPRL1)[1][2]. FPR2 is expressed on various immune cells, including the brain's resident macrophages, microglia, as well as on neurons and astrocytes[1][3]. This receptor plays a complex, dual role; depending on the ligand it binds, it can trigger either pro-inflammatory or anti-inflammatory, pro-resolving signaling pathways. This positions FPR2 as a critical switch in modulating the brain's immune response.
The synthetic hexapeptide WRW4 (Trp-Arg-Trp-Trp-Trp-Trp) has been identified as a potent and selective antagonist of FPR2. By competitively blocking the receptor, WRW4 prevents its activation by a diverse range of agonists, including the pro-inflammatory amyloid-beta (Aβ) peptide. This makes WRW4 an indispensable pharmacological tool for investigating the specific role of FPR2-mediated signaling in the pathogenesis of neurodegenerative diseases and for exploring the therapeutic potential of targeting this pathway. This guide provides a comprehensive overview of WRW4, its mechanism of action, quantitative activity, detailed experimental protocols, and visualizations of the relevant biological pathways.
Mechanism of Action: Competitive Antagonism at FPR2/ALX
WRW4 functions as a selective, competitive antagonist at the FPR2/ALX receptor. Its primary mechanism involves directly competing with agonists for the same binding site on the receptor. This binding physically obstructs agonists, such as the Aβ42 peptide, lipoxin A4 (LXA4), or the synthetic peptide WKYMVm, from docking and inducing the necessary conformational change for receptor activation.
By preventing agonist binding, WRW4 effectively silences the downstream signaling cascades before they can be initiated. Activation of FPR2 by an agonist typically leads to the dissociation of its coupled G-protein into Gα and Gβγ subunits. These subunits, in turn, activate effector enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to a rapid increase in intracellular calcium ([Ca2+]i) and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK). WRW4's blockade of the receptor prevents these intracellular events, thereby inhibiting key cellular responses associated with neuroinflammation, including chemotaxis, superoxide generation, and the release of pro-inflammatory cytokines.
Quantitative Data for WRW4
The potency of WRW4 as an FPR2 antagonist has been quantified in various in vitro studies. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Description | Source(s) |
| IC₅₀ | ~0.23 µM | Concentration required for 50% inhibition of the synthetic agonist WKYMVm binding to FPR2/FPRL1. | |
| Effective In Vitro Concentration | 1 µM - 10 µM | Typical concentration range used to effectively antagonize FPR2 activation by various agonists in cell-based assays, such as calcium mobilization or chemotaxis. |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental designs is essential for understanding the role of WRW4. The following diagrams were created using the Graphviz DOT language to illustrate these processes.
Caption: FPR2 signaling cascade and the inhibitory action of WRW4.
Caption: Experimental workflow for a microglial chemotaxis assay.
Key Experimental Protocols
Detailed methodologies are crucial for replicating and validating scientific findings. Below are summaries of key experimental protocols used to characterize the effects of WRW4.
Competitive Radioligand Binding Assay
This assay is used to determine the IC₅₀ of WRW4 by measuring its ability to compete with a radiolabeled agonist for binding to FPR2.
-
Objective: To quantify the binding affinity of WRW4 for the FPR2 receptor.
-
Methodology:
-
Membrane Preparation: Harvest cells engineered to express high levels of FPR2 (e.g., transfected RBL-2H3 cells) and prepare a cell membrane fraction through homogenization and centrifugation.
-
Competitive Binding: In a multi-well plate, incubate the cell membranes with a constant, low concentration of a radiolabeled FPR2 agonist (e.g., [3H]WKYMVm).
-
WRW4 Titration: To parallel wells, add increasing concentrations of unlabeled WRW4 to compete for receptor binding. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled agonist).
-
Incubation & Filtration: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate receptor-bound radioligand from the unbound fraction. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of WRW4. Use non-linear regression to calculate the IC₅₀ value, which is the concentration of WRW4 that displaces 50% of the radiolabeled ligand.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of WRW4 to block the increase in intracellular calcium concentration that follows agonist stimulation of FPR2.
-
Objective: To assess the functional antagonism of FPR2 signaling by WRW4.
-
Methodology:
-
Cell Loading: Load FPR2-expressing cells (such as human neutrophils or microglial cell lines) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubation: Pre-incubate the dye-loaded cells with a specific concentration of WRW4 (e.g., 10 µM) or a vehicle control for 15-30 minutes.
-
Agonist Stimulation: Add a known FPR2 agonist (e.g., WKYMVm, Aβ42) to the cells to trigger receptor activation.
-
Signal Measurement: Measure the change in fluorescence intensity over time using a fluorometer or fluorescence microscope. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence response. The inhibitory effect of WRW4 is determined by comparing the peak response in WRW4-treated cells to that in vehicle-treated control cells.
-
Chemotaxis (Boyden Chamber) Assay
This assay assesses the effect of WRW4 on the directed migration of immune cells towards an FPR2 agonist, a key process in the inflammatory response.
-
Objective: To determine if WRW4 can inhibit the chemotactic migration of cells mediated by FPR2 activation.
-
Methodology:
-
Chamber Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane. Fill the lower compartment with media containing an FPR2 agonist (chemoattractant), such as Aβ42.
-
Cell Preparation: Prepare a suspension of cells (e.g., primary microglia or human neutrophils) and pre-incubate them with WRW4 or a vehicle control.
-
Cell Seeding: Place the cell suspension in the upper compartment of the chamber.
-
Incubation: Incubate the chamber for several hours (typically 1-6 hours) at 37°C to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface.
-
Data Analysis: Count the number of migrated cells per high-power field using a microscope. Compare the counts from WRW4-treated groups to the vehicle control to determine the percentage of inhibition.
-
In Vivo Administration in Neuroinflammation Models
This protocol describes the administration of WRW4 to animal models to assess its effects on neuroinflammation and associated pathologies.
-
Objective: To investigate the therapeutic potential of FPR2 antagonism in vivo.
-
Methodology:
-
Animal Model: Utilize a relevant animal model of neuroinflammation, such as a mouse model of Alzheimer's disease (e.g., APP/PS1) or diabetes-induced cognitive decline (e.g., db/db mice).
-
Administration Route: Administer WRW4 directly to the CNS, typically via intracerebroventricular (ICV) injection, to bypass the blood-brain barrier and ensure target engagement.
-
Dosing Regimen: A specific dosing regimen is followed. For example, ICV administration of WRW4 can be performed to investigate its effects on cognitive function and microglial activation.
-
Behavioral Analysis: After treatment, assess cognitive functions using behavioral tests relevant to the disease model (e.g., Morris water maze, Y-maze).
-
Histological and Molecular Analysis: Following the behavioral tests, sacrifice the animals and collect brain tissue. Analyze markers of neuroinflammation, such as microglial activation (e.g., using Iba1 or CD68 staining), and quantify pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) via ELISA or qPCR.
-
Data Analysis: Compare the behavioral and molecular readouts between WRW4-treated animals and vehicle-treated controls to determine the in vivo efficacy of FPR2 antagonism.
-
Conclusion
WRW4 is a powerful and highly selective antagonist of the Formyl Peptide Receptor 2. Its ability to specifically block the binding of a wide array of pro-inflammatory and pro-resolving ligands makes it an indispensable tool for dissecting the complex role of FPR2 in neuroinflammation. For researchers, WRW4 allows for the precise interrogation of FPR2-dependent pathways in vitro and in vivo. For drug development professionals, it serves as a critical benchmark antagonist for the development of novel therapeutics aimed at modulating the FPR2 pathway for the treatment of neurodegenerative and other inflammatory diseases. The detailed protocols and data presented in this guide provide a solid foundation for the effective application of WRW4 in advancing neuroinflammation research.
References
The Impact of WRW4-OH on Inflammatory Signaling Pathways: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the synthetic hexapeptide WRW4-OH and its profound impact on inflammatory signaling pathways. As a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 receptor (ALX), this compound serves as a critical tool for researchers in immunology, pharmacology, and drug development. This document elucidates the core mechanism of action of this compound, presents quantitative data on its inhibitory effects, details experimental protocols for key validation assays, and provides visual representations of the intricate signaling cascades it modulates.
Introduction: The Central Role of FPR2 in Inflammation
The inflammatory response is a complex and tightly regulated biological process essential for host defense and tissue homeostasis. A pivotal player in this process is the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR) that exhibits a remarkable duality in its function.[1] Depending on the activating ligand, FPR2 can mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals.[1][2] This positions FPR2 as a critical control point in the inflammatory cascade, making it a compelling target for therapeutic intervention.[1] FPR2 is expressed on a wide variety of immune cells, including neutrophils, monocytes, and macrophages, as well as non-immune cells.[1]
This compound, a synthetic hexapeptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp, acts as a potent and selective antagonist of FPR2. Its primary mechanism of action is the competitive inhibition of agonist binding to the receptor, thereby preventing the initiation of downstream signaling cascades. This antagonistic activity has been demonstrated against a range of FPR2 agonists, establishing this compound as an invaluable tool for dissecting the multifaceted roles of FPR2 in health and disease.
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to FPR2, thereby blocking the receptor's activation by various agonists. This inhibition disrupts the canonical downstream signaling pathways, leading to the attenuation of key cellular responses such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, chemotaxis, and superoxide generation.
Competitive Antagonism at FPR2
This compound directly competes with FPR2 agonists for the same binding site on the receptor. This has been conclusively demonstrated through competitive binding assays where this compound effectively displaces the binding of radiolabeled or fluorescently tagged FPR2 agonists.
Inhibition of Downstream Signaling Pathways
Upon agonist binding, FPR2 couples to intracellular G proteins, primarily of the Gαi family, which initiates a cascade of signaling events. This compound, by preventing agonist binding, effectively blocks these downstream pathways:
-
Inhibition of Intracellular Calcium Mobilization: Agonist activation of FPR2 leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. This compound potently inhibits this agonist-induced calcium flux.
-
Inhibition of MAPK/ERK Pathway: The FPR2 signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, contributing to various cellular responses. This compound specifically blocks the phosphorylation of ERK.
-
Modulation of NF-κB Signaling: The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Studies have shown that in certain cellular contexts, such as in trophoblasts treated with lipopolysaccharide (LPS), FPR2 activation can lead to the activation of the NF-κB pathway. The use of this compound has been shown to reverse this activation, suggesting that FPR2 can modulate NF-κB signaling and that this compound can attenuate this pro-inflammatory pathway.
Quantitative Data on this compound Activity
The potency of this compound as an FPR2 antagonist has been quantified in various studies. The following tables summarize key inhibitory data.
| Parameter | Agonist | Cell Type | Value | Reference |
| IC50 | WKYMVm | FPR2-expressing cells | ~0.23 µM | |
| Inhibition | MMK-1 | Human neutrophils | Complete Inhibition | |
| Inhibition | Amyloid β42 | Human neutrophils | Complete Inhibition | |
| Inhibition | F peptide | Human neutrophils | Complete Inhibition |
Table 1: Inhibitory Potency of this compound against Various FPR2 Agonists.
| Cellular Response | Agonist | Cell Type | Effect of this compound | Reference |
| Chemotaxis | Amyloid β42 | Human neutrophils | Inhibition | |
| Superoxide Generation | Amyloid β42 | Human neutrophils | Blockade | |
| Phagocytosis | Amyloid β42 | Human macrophages | Complete Inhibition | |
| ERK Phosphorylation | WKYMVm | FPRL1-expressing cells | Complete Inhibition | |
| Calcium Mobilization | WKYMVm, MMK-1, Aβ42, F peptide | FPRL1-expressing cells | Complete Inhibition |
Table 2: Functional Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's impact on inflammatory signaling. The following are protocols for key experiments cited in the literature.
Competitive Radioligand Binding Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a radiolabeled agonist to FPR2 (IC50).
Protocol:
-
Cell Preparation: Utilize cells endogenously expressing or transfected with human FPR2 (e.g., RBL-2H3 cells). Prepare a membrane fraction from these cells.
-
Incubation: Incubate a constant concentration of a radiolabeled FPR2 agonist (e.g., [3H]WKYMVm) with the cell membranes.
-
Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture to compete with the radiolabeled agonist for binding to the receptor.
-
Separation: After incubation, separate bound from unbound radioligand by filtering the mixture through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.
Protocol:
-
Cell Loading: Load FPR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubation: Pre-incubate the dye-loaded cells with this compound or a vehicle control for a specified period.
-
Agonist Stimulation: Add an FPR2 agonist (e.g., WKYMVm) to the cells.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorometer or a fluorescence microscope. This change corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Quantify the inhibitory effect of this compound by comparing the peak fluorescence response in this compound-treated cells to that in control cells.
Chemotaxis Assay
Objective: To assess the effect of this compound on the directed migration of cells towards an FPR2 agonist.
Protocol:
-
Chamber Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane.
-
Chemoattractant: Fill the lower compartment with a medium containing an FPR2 agonist.
-
Cell Preparation: Place a suspension of cells (e.g., isolated human neutrophils) pre-incubated with this compound or a vehicle control in the upper compartment.
-
Incubation: Incubate the chamber for a sufficient time to allow cell migration.
-
Quantification: Count the number of cells that have migrated through the membrane to the lower compartment.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated group to the control group.
ERK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on agonist-induced ERK phosphorylation.
Protocol:
-
Cell Treatment: Pre-incubate FPR2-expressing cells with this compound or a vehicle control.
-
Stimulation: Stimulate the cells with an FPR2 agonist for a specific time period.
-
Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the total ERK signal.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: FPR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating an FPR2 antagonist like this compound.
Conclusion
This compound is a powerful and selective antagonist of the Formyl Peptide Receptor 2. Its ability to block the binding of a wide range of agonists makes it an indispensable tool for investigating the multifaceted role of FPR2 in the inflammatory response. The dual nature of FPR2 in promoting both pro-inflammatory and pro-resolving pathways underscores the complexity of inflammation and highlights the therapeutic potential of targeting this receptor. The detailed understanding of this compound's mechanism of action and the robust experimental protocols for its characterization provide a solid foundation for future research into FPR2-mediated signaling and the development of novel anti-inflammatory therapeutics.
References
Investigating FPRL1 Signaling with WRW4-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl Peptide Receptor-Like 1 (FPRL1), also known as Formyl Peptide Receptor 2 (FPR2), is a G protein-coupled receptor (GPCR) critically involved in inflammatory responses, host defense mechanisms, and the pathogenesis of neurodegenerative disorders.[1][2][3] Its ability to be activated by a diverse range of ligands, including host-derived molecules and pathogen-associated molecular patterns, makes it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the investigation of FPRL1 signaling, with a specific focus on the use of the selective antagonist, WRW4-OH. We will detail the signaling pathways, present quantitative data on the antagonist's activity, provide comprehensive experimental protocols for key assays, and visualize these processes to facilitate a deeper understanding of this important receptor.
Introduction to FPRL1 Signaling
FPRL1 is a classical chemoattractant receptor expressed predominantly in phagocytic cells. As a member of the GPCR family, FPRL1 primarily couples to inhibitory G proteins (Gi). Upon agonist binding, a conformational change in the receptor activates the heterotrimeric G protein, leading to the dissociation of the Gαi and Gβγ subunits. This event initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a hallmark of FPRL1 activation. Concurrently, the signaling cascade can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK). These signaling events culminate in various cellular responses, including chemotaxis, superoxide generation, and cytokine release.
Beyond G protein-dependent signaling, FPRL1 activity is also modulated by β-arrestins. These adaptor proteins can uncouple the receptor from G proteins, regulate its internalization, and in some contexts, act as signal transducers themselves. However, for FPRL1, ERK1/2 activation appears to be primarily mediated through G protein signaling.
This compound: A Selective FPRL1 Antagonist
This compound, a synthetic hexapeptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp-OH, is a potent and specific antagonist of FPRL1. It functions as a competitive antagonist, binding to the receptor and preventing the binding of agonists, thereby inhibiting the downstream signaling cascade. This blockade effectively abrogates agonist-induced cellular responses such as calcium mobilization, ERK phosphorylation, and chemotaxis. The specificity of this compound for FPRL1 over other formyl peptide receptors, such as FPR, makes it an invaluable tool for dissecting the specific roles of FPRL1 in complex biological systems.
Quantitative Data: this compound Activity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the specific binding of a known agonist.
| Antagonist | Receptor | Inhibited Agonist | Cell Line | Assay Type | IC50 (µM) |
| This compound | FPRL1 | WKYMVm | FPRL1-expressing RBL-2H3 cells | Competitive Binding | 0.23 |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of FPRL1 signaling using this compound. The following sections provide step-by-step protocols for key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled agonist for binding to FPRL1, allowing for the determination of its binding affinity (IC50).
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a radiolabeled agonist to FPRL1.
Protocol:
-
Cell Culture: Culture Rat Basophilic Leukemia (RBL-2H3) cells stably transfected with human FPRL1 in appropriate media.
-
Membrane Preparation: Harvest the cells and prepare a membrane fraction through homogenization and centrifugation.
-
Incubation: In a multi-well plate, incubate a constant concentration of a radiolabeled FPRL1 agonist (e.g., [3H]WKYMVm) with the cell membranes.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells to compete with the radiolabeled agonist.
-
Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period.
-
Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the increase in intracellular calcium concentration triggered by FPRL1 agonists.
Objective: To assess the inhibitory effect of this compound on agonist-induced intracellular calcium release.
Protocol:
-
Cell Preparation: Seed FPRL1-expressing cells into a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer solution for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Place the plate in a fluorometer or a fluorescence microscope equipped with an automated injection system. Add a known FPRL1 agonist (e.g., WKYMVm) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Quantify the peak fluorescence response in this compound-treated cells and compare it to the response in control cells to determine the inhibitory effect.
ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK.
Objective: To evaluate the ability of this compound to inhibit agonist-induced ERK phosphorylation.
Protocol:
-
Cell Culture and Starvation: Culture FPRL1-expressing cells to sub-confluency. To reduce basal ERK activation, serum-starve the cells for several hours or overnight.
-
Antagonist Pre-treatment: Pre-treat the cells with different concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Stimulate the cells with an FPRL1 agonist (e.g., WKYMVm) for a short period (e.g., 5-15 minutes) to induce maximal ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal and compare the levels of phosphorylation between different treatment groups.
-
Chemotaxis Assay (Boyden Chamber)
This assay assesses the effect of this compound on the directed migration of cells towards an FPRL1 agonist.
Objective: To determine if this compound can inhibit the chemotactic migration of cells in response to an FPRL1 agonist.
Protocol:
-
Chamber Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane.
-
Chemoattractant: Fill the lower compartment with a medium containing an FPRL1 agonist (chemoattractant).
-
Cell Preparation: Resuspend cells (e.g., neutrophils or FPRL1-expressing cells) in a medium and pre-incubate them with this compound or a vehicle control.
-
Cell Seeding: Place the cell suspension in the upper compartment of the Boyden chamber.
-
Incubation: Incubate the chamber for a period sufficient to allow cell migration through the pores of the membrane towards the chemoattractant (e.g., 1-3 hours at 37°C in a CO2 incubator).
-
Cell Fixation and Staining: After incubation, remove the membrane, fix it, and stain the cells that have migrated to the lower side of the membrane.
-
Quantification: Count the number of migrated cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the extent of inhibition.
Visualizing the Core Concepts
Diagrams are provided to visually summarize the key pathways and workflows discussed in this guide.
Caption: FPRL1 agonist-mediated signaling pathway.
Caption: Mechanism of FPRL1 antagonism by this compound.
Caption: General experimental workflow for studying FPRL1 with this compound.
Conclusion
The formyl peptide receptor-like 1 is a multifaceted receptor with significant implications in health and disease. The specific antagonist, this compound, provides a powerful tool for elucidating the precise roles of FPRL1-mediated signaling pathways. By employing the detailed experimental protocols and understanding the underlying signaling mechanisms outlined in this guide, researchers and drug development professionals can effectively investigate the therapeutic potential of targeting FPRL1. The continued exploration of this receptor and its antagonists holds promise for the development of novel treatments for a range of inflammatory and neurodegenerative conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WRW4, Formyl Peptide Receptor-Like 1 (FPRL1) Antagonist - 1 mg [anaspec.com]
- 3. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]
The Therapeutic Potential of WRW4-OH in Diabetes-Induced Cognitive Decline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetes mellitus is a global health crisis increasingly linked to significant central nervous system complications, including cognitive decline and an elevated risk for dementia. Emerging evidence points to neuroinflammation, primarily driven by microglial activation, as a key pathological mechanism underlying diabetic encephalopathy. This technical guide delves into the therapeutic potential of WRW4-OH, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), in mitigating diabetes-induced cognitive decline. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its investigation, and a summary of key quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the intricate molecular interactions involved.
Introduction: The Role of Neuroinflammation in Diabetic Cognitive Decline
Cognitive impairment is a serious complication of diabetes, characterized by deficits in learning, memory, and executive function[1][2]. While the precise mechanisms are multifactorial, prolonged neuroinflammation mediated by microglia, the resident immune cells of the brain, is a recognized key contributor to neuronal dysfunction[1][2][3]. In the diabetic brain, chronic hyperglycemia and metabolic dysregulation create a pro-inflammatory environment, leading to persistent microglial activation. Activated microglia release a cascade of pro-inflammatory cytokines and reactive oxygen species, which can induce neuronal damage and synaptic dysfunction, ultimately contributing to cognitive deficits.
Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, has emerged as a critical modulator of microglial activity and neuroinflammation. Expressed on microglia, FPR2 can be activated by a variety of endogenous ligands, including those elevated in diabetic conditions, triggering downstream signaling pathways that promote inflammation. Consequently, targeting FPR2 presents a novel therapeutic strategy to ameliorate neuroinflammation and its detrimental consequences on cognitive function in diabetes.
This compound: A Selective Antagonist of FPR2
This compound is a synthetic hexapeptide that acts as a selective and potent antagonist of FPR2. Its chemical sequence is Trp-Arg-Trp-Trp-Trp-Trp-CONH2. By binding to FPR2, this compound competitively inhibits the binding of agonistic ligands, thereby blocking the activation of downstream pro-inflammatory signaling cascades. This targeted inhibition of FPR2 signaling has shown promise in reducing microglial activation and mitigating the pathological processes associated with diabetes-induced cognitive decline.
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1104.28 g/mol | |
| Formula | C61H65N15O6 | |
| Sequence | WRWWWW (C-terminal amide) | |
| Solubility | Soluble to 1 mg/ml in water | |
| Purity | ≥95% | |
| CAS Number | 878557-55-2 | |
| IC50 (for WKYMVm binding to FPR2) | 0.23 μM |
Mechanism of Action: How this compound Mitigates Neuroinflammation
In the context of diabetes, elevated levels of FPR2 have been observed in the microglia of the hippocampus, a brain region crucial for learning and memory. The activation of FPR2 by damage-associated molecular patterns (DAMPs), which are often increased in diabetes, triggers pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This leads to the production of inflammatory mediators and the promotion of a phagocytic microglial phenotype, characterized by the upregulation of markers like CD68.
This compound exerts its therapeutic effect by blocking this cascade. By antagonizing FPR2, this compound prevents the activation of NF-κB and MAPK signaling, thereby reducing the expression of pro-inflammatory genes. This dampening of the microglial inflammatory response leads to a mitigation of their morphological alterations and a downregulation of phagocytic markers, ultimately preserving neuronal function and alleviating cognitive decline.
References
The Role of WRW4 in Modulating Amyloid-Beta-Induced Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease (AD), where the accumulation of amyloid-beta (Aβ) peptides, particularly Aβ₁₋₄₂, triggers a chronic inflammatory response mediated by microglia, the resident immune cells of the central nervous system.[1] This sustained activation leads to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage and cognitive decline.[1][2]
A key cell surface receptor implicated in mediating the pro-inflammatory effects of Aβ is the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[3][4] FPR2 is a G protein-coupled receptor that exhibits a remarkable dual functionality; depending on the ligand, it can initiate either pro-inflammatory or pro-resolving signaling pathways. While endogenous ligands like Lipoxin A4 promote the resolution of inflammation, Aβ₁₋₄₂ acts as a pro-inflammatory agonist, perpetuating neurotoxic inflammation.
This technical guide provides an in-depth analysis of WRW4, a selective antagonist of FPR2, and its effects on Aβ-induced inflammation. By competitively blocking FPR2, WRW4 serves as an invaluable pharmacological tool to dissect the signaling pathways initiated by Aβ and to evaluate the therapeutic potential of targeting this receptor in AD. The peptide WRW4-OH, the subject of this guide's title, is a variant of the more extensively studied WRW4, which is a hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp) typically featuring a C-terminal amide. This compound possesses a free carboxyl group at its C-terminus. This document will focus on the wealth of experimental data available for WRW4 as a selective FPR2 antagonist.
WRW4: A Selective FPR2/ALX Antagonist
WRW4 is a synthetic hexapeptide that functions as a potent and selective competitive antagonist of FPR2 (also referred to as FPRL1). Its selectivity is a crucial feature; WRW4 effectively inhibits cellular responses to FPR2 agonists, including Aβ₄₂, while not affecting signaling through the related Formyl Peptide Receptor 1 (FPR1).
Mechanism of Action: WRW4 competitively binds to the FPR2 receptor, preventing agonists like Aβ₁₋₄₂ from docking and initiating downstream signaling. This blockade prevents the conformational changes in the receptor necessary for G-protein activation, thereby inhibiting subsequent intracellular events such as calcium mobilization, ERK phosphorylation, and the activation of pro-inflammatory transcription factors.
Data Presentation: Potency of WRW4
The inhibitory potency of WRW4 is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the specific binding or functional response of an agonist.
| Parameter | Value | Assay Description | Reference |
| IC₅₀ | 0.23 μM | Inhibition of WKYMVm (a synthetic FPR2 agonist) binding to FPR2. |
Amyloid-Beta, FPR2, and Pro-Inflammatory Signaling
Aβ₁₋₄₂ is a recognized ligand for FPR2 on microglial cells. The binding of Aβ₁₋₄₂ to FPR2 initiates a pro-inflammatory cascade. This signaling is a key driver of the neuroinflammation observed in AD. The pathway involves the activation of downstream signaling molecules, leading to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB activation is a pivotal step, as it orchestrates the transcription of numerous pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α. Furthermore, Aβ binding to FPR2 can contribute to the assembly and activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a multi-protein complex that processes pro-IL-1β into its mature, secreted form.
References
- 1. Amyloid beta and its naturally occurring N-terminal variants are potent activators of human and mouse formyl peptide receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of β-Amyloid-Induced Microglial Toxicity In Vitro by Activation of Fpr2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Improves Ex Vivo and In Vivo Amyloid Beta (1–42)-Induced Neuroinflammation in Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Improves Ex Vivo and In Vivo Amyloid Beta (1–42)-Induced Neuroinflammation in Mouse Models of Alzheimer’s Disease [ricerca.uniba.it]
The Role of WRW4-OH in Cancer Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis, the primary cause of cancer-related mortality, is a complex process involving the migration of cancer cells from the primary tumor to distant organs. The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, has emerged as a significant player in promoting cancer cell migration and invasion. Consequently, targeting FPR2 presents a promising therapeutic strategy to inhibit metastasis. This technical guide provides an in-depth exploration of WRW4-OH, a synthetic peptide antagonist of FPR2, and its role in curbing cancer cell migration. We will delve into its mechanism of action, relevant signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its investigation.
Introduction to this compound and its Target, FPR2
This compound is a synthetic hexapeptide that acts as a potent and selective antagonist of Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1)[1][2][3]. FPR2 is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and neurodegenerative diseases[2][3]. In the context of oncology, FPR2 expression has been correlated with tumor progression and metastasis in various cancers. Activation of FPR2 by its agonists, which can be host-derived molecules or secreted by tumor cells, initiates signaling cascades that promote chemotactic migration of cancer cells.
This compound, with the sequence Trp-Arg-Trp-Trp-Trp-Trp, competitively binds to FPR2, effectively blocking the binding of agonists and subsequent downstream signaling. This inhibitory action makes this compound a valuable tool for studying the role of FPR2 in cancer biology and a potential therapeutic agent to impede metastasis.
Mechanism of Action of this compound
The primary mechanism of this compound is the competitive antagonism of FPR2. It directly competes with FPR2 agonists for the same binding site on the receptor. This has been demonstrated in competitive binding assays where this compound effectively displaces radiolabeled FPR2 agonists. By occupying the binding site, this compound prevents the conformational changes in the receptor necessary for G protein coupling and the initiation of intracellular signaling cascades. This blockade results in the inhibition of key cellular responses that are crucial for cell migration, including intracellular calcium mobilization and the activation of the extracellular signal-regulated kinase (ERK) pathway.
Signaling Pathway Inhibition by this compound
The signaling pathway initiated by FPR2 activation and its inhibition by this compound is depicted below.
Caption: FPR2 signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The most consistently reported value is for the inhibition of the synthetic FPR2 agonist WKYMVm binding.
| Parameter | Agonist | Value | Assay System | Reference |
| IC50 | WKYMVm | ~0.23 µM | Radioligand binding assay with FPR2-expressing cells | |
| Effective Concentration | Various FPR2 Agonists | 1 - 10 µM | In vitro cell-based assays (e.g., chemotaxis, calcium mobilization) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effect on cancer cell migration. Below are protocols for key experiments.
Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of this compound to inhibit the directed migration of cancer cells towards an FPR2 agonist.
Objective: To quantify the inhibitory effect of this compound on agonist-induced cancer cell migration.
Materials:
-
Boyden chamber apparatus with microporous membrane inserts (e.g., 8 µm pore size, varies by cell type)
-
FPR2-expressing cancer cells
-
FPR2 agonist (e.g., WKYMVm)
-
This compound
-
Serum-free cell culture medium
-
Cell staining solution (e.g., Diff-Quik, Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture FPR2-expressing cancer cells to sub-confluency. Harvest and resuspend the cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Pre-incubation: Pre-incubate the cancer cell suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add serum-free medium containing the FPR2 agonist to the lower wells of the Boyden chamber.
-
Add serum-free medium without the agonist to the negative control wells.
-
Place the microporous membrane inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the chamber for a period that allows for cell migration (typically 4-24 hours, depending on the cell line) at 37°C in a 5% CO2 incubator.
-
Cell Removal and Staining:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
-
Quantification:
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted and the absorbance measured with a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition by this compound by comparing the number of migrated cells in the presence of this compound to the number of cells that migrated towards the agonist alone.
References
Methodological & Application
Application Notes and Protocols for WRW4: A Selective FPR2 Antagonist for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRW4 is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-CONH2) that functions as a potent and selective antagonist for the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the lipoxin A4 receptor (ALX).[1][2] FPR2 is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory and immune responses.[2][3] Its activation by various ligands can lead to either pro-inflammatory or pro-resolving cellular effects, making it a significant target in drug discovery for a range of pathologies including inflammatory diseases, neurodegenerative disorders, and cancer.[1] WRW4 exerts its antagonistic effect by competitively inhibiting the binding of agonists to FPR2, thereby blocking downstream signaling pathways. These application notes provide detailed protocols for the use of WRW4 in key in vitro assays to investigate FPR2-mediated cellular functions. While the vast majority of literature refers to the C-terminally amidated peptide as WRW4, a variant with a C-terminal carboxylic acid is sometimes referred to as WRW4-OH. The protocols detailed below pertain to the well-characterized amidated WRW4.
Mechanism of Action
WRW4 acts as a competitive antagonist at the FPR2 receptor. It binds to the receptor, preventing the binding of various agonists, such as the synthetic peptide WKYMVm and endogenous ligands like Amyloid β42 (Aβ42). This blockade of agonist binding inhibits the conformational changes in the FPR2 receptor that are necessary for G-protein coupling and the subsequent activation of intracellular signaling cascades. Key downstream events inhibited by WRW4 include intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, chemotactic cell migration, and superoxide generation.
Quantitative Data Summary
The following table summarizes the quantitative data for WRW4 in various in vitro assays, providing a quick reference for its potency and effective concentrations.
| Assay Type | Target | Agonist | IC50 / Effective Concentration | Cell Type | Reference |
| Radioligand Binding | FPR2 | WKYMVm | ~0.23 µM | FPR2-expressing cells | |
| Calcium Mobilization | FPR2 | WKYMVm, MMK-1, Aβ42 | 1 - 10 µM (Pre-incubation) | FPR2-expressing cells (e.g., neutrophils) | |
| Chemotaxis | FPR2 | Aβ42 | Inhibition observed | Human neutrophils | |
| Superoxide Generation | FPR2 | Aβ42 | Inhibition observed | Human neutrophils | |
| ERK Phosphorylation | FPR2 | WKYMVm | 1 - 10 µM (Pre-incubation) | Cells expressing FPRL1 |
Signaling Pathways
The activation of FPR2 by an agonist initiates a cascade of intracellular signaling events. WRW4 blocks the initiation of these pathways by preventing agonist binding.
FPR2 signaling cascade and the inhibitory action of WRW4.
Experimental Protocols
Here are detailed protocols for key in vitro experiments utilizing WRW4.
Radioligand Binding Assay (for IC50 Determination)
This assay determines the concentration of WRW4 required to inhibit 50% of the binding of a radiolabeled agonist to FPR2.
Materials:
-
Cells expressing FPR2 (e.g., RBL-2H3 cells transfected with human FPR2)
-
Radiolabeled FPR2 agonist (e.g., [3H]WKYMVm)
-
Unlabeled WRW4
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare a membrane fraction from FPR2-expressing cells.
-
In a microplate, incubate a constant concentration of the radiolabeled agonist with the cell membranes.
-
Add increasing concentrations of unlabeled WRW4 to the incubation mixture to compete for receptor binding.
-
Incubate the mixture for 60-90 minutes at room temperature.
-
Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of WRW4 and calculate the IC50 value using non-linear regression.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of WRW4 to block the increase in intracellular calcium concentration following agonist stimulation of FPR2.
Workflow for the intracellular calcium mobilization assay.
Materials:
-
FPR2-expressing cells (e.g., human neutrophils, RBL-2H3-FPR2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
WRW4
-
FPR2 agonist (e.g., WKYMVm)
-
Assay Buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed FPR2-expressing cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of WRW4 or a vehicle control for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.
-
Add the FPR2 agonist to the wells to stimulate the cells.
-
Immediately record the change in fluorescence intensity over time.
-
Quantify the inhibitory effect of WRW4 by comparing the peak fluorescence response in WRW4-treated cells to that in control cells.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the effect of WRW4 on the directed migration of cells towards an FPR2 agonist.
Materials:
-
Boyden chamber apparatus
-
Microporous membrane (e.g., polycarbonate filters with 3-5 µm pores)
-
Cells known to express FPR2 and undergo chemotaxis (e.g., isolated human neutrophils)
-
Chemotaxis Buffer (e.g., RPMI-1640 with 0.1% BSA)
-
FPR2 agonist (chemoattractant)
-
WRW4
Protocol:
-
Fill the lower compartment of the Boyden chamber with medium containing the FPR2 agonist.
-
In a separate tube, pre-incubate a suspension of cells with WRW4 or a vehicle control.
-
Place the cell suspension in the upper compartment of the Boyden chamber, which is separated from the lower compartment by the microporous membrane.
-
Incubate the chamber for a sufficient period to allow cell migration (e.g., 60-90 minutes at 37°C).
-
After incubation, fix and stain the membrane.
-
Count the number of cells that have migrated to the lower side of the membrane using a microscope.
-
Compare the number of migrated cells in the WRW4-treated groups to the control group to determine the inhibitory effect on chemotaxis.
Conclusion
WRW4 is a valuable tool for investigating the role of the FPR2 receptor in various physiological and pathological processes. Its high selectivity and well-documented antagonistic activity make it an essential reagent for in vitro studies in immunology, neurobiology, and cancer research. The protocols provided here offer a foundation for utilizing WRW4 to elucidate the intricate signaling pathways and cellular functions mediated by FPR2.
References
Application Notes and Protocols for WRW4-OH in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRW4-OH, commonly referred to as WRW4, is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-CONH2) that functions as a potent and selective antagonist for the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX).[1][2] FPR2 is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory responses, immune regulation, and neurodegenerative diseases.[1][3] WRW4 competitively inhibits the binding of various agonists to FPR2, thereby blocking downstream signaling cascades.[4] This document provides detailed application notes and protocols for the utilization of WRW4 in various cell-based assays to investigate FPR2-mediated cellular functions.
Mechanism of Action
WRW4 acts as a competitive antagonist at the FPR2 receptor. It directly competes with FPR2 agonists for the same binding site, preventing receptor activation and subsequent intracellular signaling. This blockade inhibits key cellular responses such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, chemotaxis, and superoxide generation.
Quantitative Data Summary
The inhibitory potency of WRW4 is typically characterized by its half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for WRW4 in various in-vitro assays.
| Parameter | Agonist | Value | Cell Line/System | Reference |
| IC50 | WKYMVm | ~0.23 µM | FPRL1-expressing cells |
| Assay | Typical Working Concentration | Notes | Reference |
| Calcium Mobilization | 1 - 10 µM | Pre-incubation with cells is recommended. | |
| Chemotaxis | 1 - 10 µM | Pre-incubation with cells before exposure to agonist. | |
| Superoxide Generation | 1 - 10 µM | Co-incubation with the agonist may be suitable. | |
| ERK Phosphorylation | 1 - 10 µM | Pre-incubation before agonist stimulation. |
Note: It is highly recommended that researchers perform their own dose-response experiments to determine the optimal and non-toxic concentration range for their specific cell line and assay conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FPR2 signaling pathway and a general workflow for validating an FPR2 antagonist like WRW4.
Caption: FPR2 signaling pathway and the inhibitory action of WRW4.
Caption: Experimental workflow for validating an FPR2 antagonist.
Experimental Protocols
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of WRW4 to inhibit the increase in intracellular calcium concentration following agonist stimulation of FPR2.
Materials:
-
Cells expressing FPR2 (e.g., human neutrophils, or cell lines like HL-60 or RBL-2H3 transfected with human FPR2).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
FPR2 agonist (e.g., WKYMVm).
-
WRW4.
-
Fluorescence plate reader with kinetic reading capabilities and injectors.
Protocol:
-
Cell Preparation: Culture FPR2-expressing cells to an appropriate density. For adherent cells, seed them in a 96-well black-walled, clear-bottom plate. For suspension cells, they can be prepared in tubes and later transferred to the plate.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
WRW4 Pre-incubation:
-
Prepare serial dilutions of WRW4 in the assay buffer.
-
Add the WRW4 dilutions or a vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the microplate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Using the instrument's injector, add the FPR2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.
-
Continue to record the fluorescence intensity for 1-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the concentration of WRW4 to generate a dose-response curve and calculate the IC50 value.
-
Chemotaxis Assay (Boyden Chamber)
Objective: To assess the effect of WRW4 on the directed migration of cells towards an FPR2 agonist.
Materials:
-
Chemotactic cells (e.g., isolated human neutrophils).
-
Boyden chamber apparatus with a microporous membrane.
-
Assay medium.
-
FPR2 agonist (chemoattractant).
-
WRW4.
Protocol:
-
Chamber Preparation:
-
Fill the lower compartment of the Boyden chamber with the assay medium containing the FPR2 agonist.
-
-
Cell Preparation:
-
Isolate and resuspend the cells in the assay medium.
-
Pre-incubate a suspension of the cells with various concentrations of WRW4 or a vehicle control.
-
-
Cell Migration:
-
Place the cell suspension in the upper compartment of the Boyden chamber.
-
Incubate the chamber for a sufficient period to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Calculate the chemotactic index (the fold increase in migrated cells in response to the agonist compared to the medium alone).
-
Determine the percentage of inhibition of chemotaxis by WRW4 at different concentrations and calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To determine if high concentrations of WRW4 are cytotoxic to the cells used in the functional assays.
Materials:
-
Cells of interest.
-
Complete culture medium.
-
WRW4.
-
MTT solution (0.5 mg/mL in serum-free medium).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
WRW4 Treatment:
-
Prepare serial dilutions of WRW4 in the culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Remove the old medium and replace it with the medium containing different concentrations of WRW4 or the vehicle control. Include untreated cells as a negative control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Solubility and Storage
-
Solubility: WRW4 is soluble in DMSO at concentrations up to 100 mg/mL. For aqueous solutions, it is advisable to first dissolve the peptide in a small amount of DMSO and then dilute it with the aqueous buffer or cell culture medium. It is also reported to be soluble in water up to 1 mg/ml.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting
-
Precipitation of WRW4: If precipitation is observed in the culture medium, ensure a high-concentration stock solution is prepared in 100% DMSO before further dilution.
-
Low Signal in Functional Assays: Ensure that the cells used express a sufficient level of functional FPR2. The agonist concentration should be optimized to produce a submaximal response to allow for the observation of inhibition.
-
High Background or Non-specific Effects: At high concentrations, off-target effects or cytotoxicity may occur. Always include a vehicle control and perform a cell viability assay to rule out cytotoxicity.
By following these detailed application notes and protocols, researchers can effectively utilize WRW4 as a selective antagonist to investigate the diverse biological roles of the FPR2 receptor in various cellular systems.
References
Protocol for Intracerebroventricular Administration of WRW4-OH in Mice
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive protocol for the intracerebroventricular (ICV) administration of WRW4-OH, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), in mice. FPR2, also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX), is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, host defense, and neurodegenerative diseases.[1] this compound acts by competitively inhibiting the binding of agonists to FPR2, thereby blocking downstream signaling pathways.[2][3] This makes it a valuable tool for investigating the role of FPR2 in the central nervous system.
The protocol outlined below details the necessary materials, step-by-step surgical procedures for stereotaxic injection into the lateral ventricles, and essential post-operative care to ensure animal welfare and experimental success. Adherence to aseptic surgical techniques and appropriate animal care guidelines is critical.
Data Presentation: Quantitative Data for WRW4 ICV Administration
The following table summarizes reported dosages of the related compound WRW4 used in various mouse models via different administration routes. This data can serve as a reference for dose-ranging studies with this compound.
| Animal Model | Disease/Condition Studied | WRW4 Dosage | Administration Route | Vehicle/Formulation |
| Male Swiss Mice | Inflammation (CFA-induced hyperalgesia) | 10 µ g/paw | Intraplantar (i.pl.) | Not Specified |
| C57BL/6J Mice | Acute Heart Failure (Myocardial Infarction) | 1 µg/kg | Subcutaneous (s.c.) | PBS |
| C57BL/6 Mice | Peritonitis (Carrageenan-induced) | 10 µ g/animal | Intraperitoneal (i.p.) | Saline |
| db/db Mice | Diabetes-induced Cognitive Decline | Not Specified | Intracerebroventricular (i.c.v.) | Not Specified |
| Social Isolation Model Mice | Depressive and anxiety-like behaviors | Not Specified | Intracerebroventricular (i.c.v.) | Not Specified |
Experimental Protocol: Intracerebroventricular Injection of this compound
This protocol describes a stereotaxic surgical procedure for the precise delivery of this compound into the lateral ventricles of the mouse brain.
Materials
-
This compound peptide
-
Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS) or sterile saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Ophthalmic ointment
-
Hair clippers or depilatory cream
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments (scalpel, forceps, hemostats, drill, etc.)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Suturing material or tissue adhesive
-
Heating pad
-
Analgesics (e.g., buprenorphine, carprofen)
-
Sterile gauze and cotton swabs
Procedure
1. Preparation of this compound Solution
-
WRW4 is soluble in water up to 1 mg/ml.[4]
-
Prepare the desired concentration of this compound in a sterile vehicle (e.g., PBS or saline).
-
Ensure the solution is sterile by filtering it through a 0.22 µm syringe filter.
-
Store the solution on ice until use.
2. Animal Preparation and Anesthesia
-
Weigh the mouse to determine the correct dosage of anesthetic and analgesic.
-
Anesthetize the mouse using either inhaled isoflurane (3-5% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the fur from the scalp or use a depilatory cream to expose the surgical area.
-
Secure the mouse in the stereotaxic apparatus, ensuring the head is level.
3. Surgical Procedure
-
Clean the surgical site with alternating scrubs of povidone-iodine and 70% ethanol.
-
Make a midline incision in the scalp with a sterile scalpel to expose the skull.
-
Use sterile cotton swabs to clean and dry the skull surface, making sure Bregma and Lambda are visible.
-
Position the drill over Bregma.
-
Determine the coordinates for the lateral ventricle. A common set of coordinates relative to Bregma are: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.3 mm. These coordinates may need to be adjusted based on the mouse strain and age.
-
Carefully drill a small hole through the skull at the target ML and AP coordinates, being cautious not to damage the underlying dura mater.
-
Lower the injection needle to the calculated DV coordinate.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.5-1 µL/min) to prevent tissue damage and backflow.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the solution.
-
Slowly withdraw the needle.
4. Post-Surgical Care
-
Suture the incision or close it with tissue adhesive.
-
Administer a post-operative analgesic as recommended by your institution's veterinary guidelines.
-
Place the mouse in a clean, warm cage for recovery. A heating pad can be used to maintain body temperature.
-
Monitor the mouse closely until it is fully ambulatory.
-
Provide easy access to food and water.
-
Continue to monitor the animal for any signs of pain, distress, or infection for at least 72 hours post-surgery.
Visualizations
Signaling Pathway of FPR2 Antagonism by this compound
Caption: this compound competitively antagonizes the FPR2 receptor, blocking agonist-induced downstream signaling.
Experimental Workflow for Intracerebroventricular Injection
Caption: Step-by-step workflow for the ICV administration of this compound in mice.
References
Application Notes and Protocols for Utilizing WRW4-OH in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRW4-OH is a synthetic hexapeptide that functions as a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1).[1] FPR2 is a G protein-coupled receptor (GPCR) implicated in a diverse range of physiological and pathological processes, including inflammation, immune responses, and neurodegenerative diseases.[1] Activation of FPR2 by various agonists, such as WKYMVm, MMK-1, and Amyloid β42, initiates a signaling cascade that leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[2] This calcium mobilization is a critical second messenger that triggers downstream cellular responses. This compound effectively blocks this pathway by competitively inhibiting agonist binding to FPR2, making it an invaluable tool for studying FPR2-mediated signaling and for the development of novel therapeutics.[1]
These application notes provide detailed protocols for employing this compound in a calcium mobilization assay to investigate FPR2 signaling.
Mechanism of Action
Upon agonist binding, FPR2 couples to intracellular heterotrimeric G proteins, predominantly of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits. The activated Gβγ subunit, in turn, activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium into the cytoplasm. This compound acts as a competitive antagonist, binding to the agonist binding site on FPR2 and preventing the conformational changes necessary for G protein activation, thereby inhibiting the entire downstream signaling cascade.
Signaling Pathway of FPR2 Activation and Inhibition by this compound
Caption: FPR2 signaling cascade leading to calcium mobilization and its inhibition by this compound.
Data Presentation
The inhibitory activity of this compound on FPR2-mediated responses has been quantified in various assays. The following table summarizes the available quantitative data.
| Parameter | Description | Value | Assay Type | Agonist | Cell Type | Reference |
| IC₅₀ | Half-maximal inhibitory concentration of agonist binding | 0.23 µM | Competitive Binding | WKYMVm | FPR2-expressing cells | |
| Inhibition | Functional inhibition of intracellular calcium release | Complete Inhibition (Specific IC₅₀ not consistently reported) | Calcium Mobilization | WKYMVm, MMK-1, Amyloid β42 | FPR2-expressing cells (e.g., neutrophils) |
Experimental Protocols
Calcium Mobilization Assay Using Fluo-4 AM
This protocol describes the measurement of intracellular calcium mobilization in FPR2-expressing cells in response to an agonist and its inhibition by this compound using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
This compound
-
FPR2-expressing cells (e.g., HEK293 cells transfected with human FPR2, or neutrophil-like cell lines such as HL-60)
-
FPR2 agonist (e.g., WKYMVm)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
HEPES buffer
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with injection capabilities
Procedure:
-
Cell Preparation:
-
Culture FPR2-expressing cells to 70-80% confluency.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, harvest by centrifugation.
-
Wash the cells with HBSS without Ca²⁺ and Mg²⁺ and resuspend them in the same buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS without Ca²⁺ and Mg²⁺.
-
Add an equal volume of the cell suspension to the Fluo-4 AM loading solution.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS containing Ca²⁺ and Mg²⁺ to remove the extracellular dye.
-
Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺ at a final concentration of 1 x 10⁶ cells/mL.
-
-
Assay Protocol:
-
Plate 100 µL of the Fluo-4 loaded cell suspension into each well of a 96-well black, clear-bottom microplate.
-
Prepare serial dilutions of this compound in HBSS with Ca²⁺ and Mg²⁺. A suggested starting concentration range is 0.1 µM to 20 µM.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
Place the plate in a fluorescence microplate reader set to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 50 µL of the FPR2 agonist (at a pre-determined EC₈₀ concentration) to each well.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak response.
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition.
-
Normalize the response by expressing it as a percentage of the control (agonist alone).
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
Experimental Workflow
Caption: Workflow for a calcium mobilization assay using this compound.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal dye loading and response.
-
Dye Concentration and Loading Time: Optimize Fluo-4 AM concentration and incubation time for your specific cell type to maximize the signal-to-background ratio and minimize cytotoxicity.
-
Agonist Concentration: Use a submaximal concentration (e.g., EC₈₀) of the agonist to create a clear window for observing inhibition by this compound.
-
Specificity Controls: To confirm the specificity of this compound for FPR2, perform control experiments using agonists for other GPCRs known to be expressed in your cell type and that also signal through calcium mobilization. This compound should not inhibit these responses.
-
Peptide Quality: Ensure the this compound peptide is of high purity and has been stored correctly to avoid degradation.
By following these protocols and considerations, researchers can effectively utilize this compound as a selective antagonist to investigate the role of FPR2 in intracellular calcium signaling and its downstream physiological and pathological consequences.
References
Application Notes and Protocols: WRW4-OH in Superoxide Generation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS), particularly superoxide (O₂⁻), are critical components of the innate immune response, primarily generated by phagocytic cells like neutrophils through the activation of the NADPH oxidase enzyme complex. While essential for host defense, dysregulated superoxide production is implicated in the pathophysiology of numerous inflammatory diseases. The Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1), is a G protein-coupled receptor that plays a pivotal role in initiating inflammatory responses, including superoxide generation, upon binding to various agonists. WRW4-OH is a synthetic hexapeptide that functions as a selective antagonist of FPR2.[1][2][3][4][5] By blocking the activation of this receptor, this compound serves as an invaluable tool for investigating the molecular mechanisms of superoxide production and for exploring the therapeutic potential of targeting the FPR2 signaling pathway.
These application notes provide a comprehensive guide to utilizing this compound in superoxide generation experiments, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect by selectively and competitively binding to FPR2, thereby preventing the binding of agonists such as the synthetic peptide Trp-Lys-Tyr-Met-Val-Met (WKYMVm) and the endogenous ligand amyloid β42 peptide. The activation of FPR2 by an agonist typically initiates a downstream signaling cascade involving G-proteins, which in turn activates phospholipase C (PLC) and subsequently protein kinase C (PKC). This cascade, along with the activation of other kinases like p38 MAPK, PI3K/Akt, and ERK, is essential for the assembly and activation of the multi-subunit NADPH oxidase complex at the cell membrane. The activated NADPH oxidase then catalyzes the transfer of an electron from NADPH to molecular oxygen, resulting in the production of superoxide. This compound, by blocking the initial receptor activation step, effectively abrogates these downstream signaling events, leading to the inhibition of NADPH oxidase assembly and subsequent superoxide generation.
Signaling Pathway Diagram
Caption: FPR2 signaling to NADPH oxidase and this compound inhibition.
Quantitative Data
The inhibitory potency of this compound on FPR2-mediated signaling has been demonstrated in several studies. The following table summarizes key quantitative data regarding its efficacy.
| Parameter | Agonist | Cell Type | Value | Reference |
| IC₅₀ (WKYMVm binding) | WKYMVm | RBL-2H3 cells expressing FPRL1 | 0.23 µM | |
| Inhibition of Superoxide Generation | Amyloid β42 peptide | Human Neutrophils | Inhibition Observed | |
| Inhibition of ERK Phosphorylation | WKYMVm | Cells expressing FPRL1 | Inhibition Observed | |
| Inhibition of Intracellular Ca²⁺ Increase | MMK-1, Amyloid β42, F peptide | Cells expressing FPRL1 | Inhibition Observed |
Note: The IC₅₀ for the direct inhibition of superoxide generation is expected to be in a similar micromolar range to the binding inhibition.
Experimental Protocols
Two common and reliable methods for measuring superoxide production in neutrophils and assessing the inhibitory effect of this compound are the cytochrome c reduction assay and the lucigenin-based chemiluminescence assay.
Protocol 1: Cytochrome c Reduction Assay for Extracellular Superoxide
This spectrophotometric assay measures the reduction of cytochrome c by extracellular superoxide anions.
Materials:
-
This compound
-
FPR2 agonist (e.g., WKYMVm)
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochrome c from equine heart
-
Superoxide dismutase (SOD)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in HBSS at a final concentration of 1-2 x 10⁶ cells/mL.
-
This compound Pre-incubation:
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 25 µL of varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle (e.g., DMSO or buffer) to the respective wells.
-
For a positive control for inhibition, add SOD (e.g., 50 U/mL) to designated wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Assay Initiation:
-
Prepare a working solution of cytochrome c in HBSS (e.g., 160 µM).
-
Add 25 µL of the cytochrome c solution to each well.
-
-
Stimulation:
-
Add 25 µL of the FPR2 agonist (e.g., 1 µM WKYMVm) to the wells to initiate superoxide production.
-
For a negative control, add 25 µL of HBSS instead of the agonist.
-
-
Data Acquisition:
-
Immediately after adding the agonist, place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 550 nm every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance over time) for each condition.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Lucigenin-Based Chemiluminescence Assay for Superoxide
This highly sensitive assay measures the light emission produced upon the reaction of lucigenin with superoxide anions.
Materials:
-
This compound
-
FPR2 agonist (e.g., WKYMVm)
-
Isolated human neutrophils
-
HBSS with Ca²⁺ and Mg²⁺
-
Lucigenin
-
White, opaque 96-well microplate
-
Luminometer with temperature control and injector capabilities
Procedure:
-
Neutrophil Preparation: Follow step 1 from Protocol 1.
-
This compound Pre-incubation:
-
In a white, opaque 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 25 µL of varying concentrations of this compound or vehicle to the respective wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Assay Initiation:
-
Prepare a working solution of lucigenin in HBSS (e.g., 200 µM).
-
Add 25 µL of the lucigenin solution to each well.
-
Allow the plate to equilibrate in the luminometer for 5-10 minutes.
-
-
Stimulation:
-
Program the luminometer to inject 25 µL of the FPR2 agonist (e.g., 1 µM WKYMVm) into each well.
-
For a negative control, inject HBSS.
-
-
Data Acquisition:
-
Immediately after injection, measure the chemiluminescence (in Relative Light Units, RLU) every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Determine the peak chemiluminescence or the area under the curve for each condition.
-
Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's inhibitory effect.
Conclusion
This compound is a potent and selective antagonist of FPR2, making it an indispensable research tool for dissecting the signaling pathways that lead to superoxide generation in phagocytes. By utilizing the detailed protocols and understanding the mechanism of action outlined in these application notes, researchers can effectively employ this compound to investigate the role of FPR2 in inflammatory processes and to evaluate its therapeutic potential in a variety of neutrophil-driven pathologies.
References
Application Notes and Protocols for Assessing ERK Phosphorylation in Response to WRW4-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-Regulated Kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the ERK pathway is a hallmark of various diseases, particularly cancer, making it a key target for therapeutic intervention.[2] The activation of this pathway culminates in the phosphorylation of ERK1 (p44) and ERK2 (p42) at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[1][3] Therefore, the quantitative assessment of phosphorylated ERK (p-ERK) serves as a reliable indicator of pathway activation.
WRW4-OH is the C-terminally carboxylated analog of the synthetic hexapeptide WRW4, a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX). FPR2 is a G protein-coupled receptor (GPCR) involved in a diverse range of physiological and pathological processes, including inflammation and immune responses. Upon activation by various agonists, FPR2 initiates downstream signaling cascades, one of which is the activation of the ERK pathway. WRW4 and its analogs act by competitively binding to FPR2, thereby blocking agonist-induced downstream signaling, including ERK phosphorylation. This makes this compound a valuable tool for studying FPR2-mediated signaling and for the development of novel therapeutics targeting this receptor.
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on ERK phosphorylation using three common laboratory techniques: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.
Signaling Pathway
The activation of FPR2 by an agonist leads to the activation of a G-protein-mediated signaling cascade that results in the phosphorylation and activation of ERK. This compound acts as a competitive antagonist, binding to FPR2 and preventing the agonist from initiating this cascade, thereby inhibiting downstream ERK phosphorylation.
Caption: FPR2 signaling pathway and the inhibitory action of this compound.
Data Presentation
| Treatment Condition | Expected p-ERK Level | Expected Total ERK Level | Expected p-ERK / Total ERK Ratio |
| Vehicle Control (Unstimulated) | Basal | Unchanged | Low |
| Agonist Stimulation | Increased | Unchanged | High |
| This compound + Agonist Stimulation | Decreased (dose-dependent) | Unchanged | Reduced (compared to agonist alone) |
| This compound alone | Basal | Unchanged | Low |
Experimental Protocols
Western Blot for p-ERK Assessment
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. This protocol details the steps to measure p-ERK levels in cell lysates following treatment with this compound and an FPR2 agonist.
Experimental Workflow
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Materials:
-
FPR2-expressing cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
FPR2 agonist
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Primary antibody: anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Stripping buffer
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture FPR2-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Stimulate the cells with an FPR2 agonist for the optimal time (typically 2-10 minutes).
-
-
Lysate Preparation:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane of the p-ERK antibodies using a stripping buffer.
-
Wash the membrane, re-block, and then repeat the immunoblotting procedure (steps 4 and 5) using the anti-total-ERK1/2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK activation.
-
Cell-Based ELISA for p-ERK Assessment
Cell-based ELISAs offer a high-throughput alternative to Western blotting for measuring protein phosphorylation. These assays are performed directly in 96-well plates, eliminating the need for cell lysis and protein quantification steps.
Experimental Workflow
Caption: Workflow for cell-based ELISA of ERK phosphorylation.
Materials:
-
Cell-Based p-ERK ELISA Kit (containing necessary buffers, antibodies, and substrates)
-
FPR2-expressing cells
-
96-well cell culture plates
-
This compound
-
FPR2 agonist
-
Plate reader capable of measuring fluorescence or absorbance
Procedure (based on a typical kit protocol):
-
Cell Seeding and Treatment:
-
Seed FPR2-expressing cells in a 96-well plate and culture overnight.
-
Treat the cells with this compound and the FPR2 agonist as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a fixing solution to each well and incubating for 20 minutes at room temperature.
-
Wash the cells with the provided wash buffer.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1 hour at 37°C.
-
Add the primary antibodies (anti-p-ERK and anti-total-ERK, often labeled with different detection systems) to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the cells to remove unbound primary antibodies.
-
-
Secondary Antibody and Substrate Incubation:
-
Add the HRP- and/or AP-conjugated secondary antibodies and incubate for 1 hour at room temperature.
-
Wash the cells to remove unbound secondary antibodies.
-
Add the appropriate substrates for the detection enzymes.
-
-
Signal Detection and Analysis:
-
Measure the fluorescence or absorbance using a plate reader at the recommended wavelengths.
-
Normalize the p-ERK signal to the total ERK signal for each well.
-
Flow Cytometry for p-ERK Assessment
Flow cytometry allows for the rapid, single-cell quantification of intracellular phospho-proteins, providing insights into signaling heterogeneity within a cell population.
Experimental Workflow
Caption: Workflow for flow cytometric analysis of ERK phosphorylation.
Materials:
-
FPR2-expressing cells
-
This compound
-
FPR2 agonist
-
Fixation buffer
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Staining buffer (e.g., PBS with 0.1% BSA)
-
Fluorochrome-conjugated anti-p-ERK1/2 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in suspension or adherent cells (which are then detached) with this compound and the FPR2 agonist.
-
Harvest the cells and wash with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., for 10 minutes at 37°C).
-
Permeabilize the cells, for example, with ice-cold methanol for 30 minutes on ice.
-
Wash the cells with staining buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in the staining buffer.
-
Add the fluorochrome-conjugated anti-p-ERK1/2 antibody or an isotype control to the cells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the cell population of interest and determine the median fluorescence intensity (MFI) of the p-ERK staining.
-
Compare the MFI of the treated samples to the controls to determine the effect of this compound on ERK phosphorylation.
-
References
Application Notes and Protocols for In Vivo Studies Using WRW4-OH in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor expressed on immune cells like microglia, plays a dual role in modulating inflammatory responses. Depending on the ligand, FPR2 can trigger either pro-inflammatory or anti-inflammatory and pro-resolving pathways.[1] The hexapeptide WRW4-OH (WRW4) is a selective antagonist of FPR2, making it a valuable research tool to investigate the role of this receptor in neurodegeneration and to explore its therapeutic potential.[1][2] By blocking FPR2, WRW4 can inhibit downstream signaling cascades initiated by pro-inflammatory agonists.[2]
These application notes provide detailed protocols for the in vivo use of WRW4 in mouse models relevant to neurodegenerative diseases, with a focus on a model of diabetes-induced cognitive decline, which shares pathological features with neurodegenerative disorders. Additionally, a suggested protocol for an Alzheimer's disease model is presented based on available data.
Mechanism of Action of WRW4
WRW4 is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-NH2) that functions as a selective and potent antagonist for FPR2.[2] It competitively blocks the binding of various agonists to the receptor, thereby inhibiting downstream signaling pathways that lead to cellular responses such as chemotaxis and the production of pro-inflammatory mediators.
Figure 1: Mechanism of WRW4 as an antagonist of the FPR2 signaling pathway.
Data Presentation: In Vivo Studies with WRW4
The following table summarizes quantitative data from a key in vivo study using WRW4 in a mouse model of diabetes-induced cognitive decline.
| Animal Model | Disease/Condition Studied | WRW4 Dosage | Administration Route | Vehicle/Formulation | Key Findings | Reference |
| db/db mice | Diabetes-induced cognitive decline | Not specified in abstract, recommend pilot study | Intracerebroventricular (ICV) | Artificial cerebrospinal fluid (aCSF) | Alleviated cognitive decline, mitigated microglial morphological changes, and reduced CD68 upregulation in the hippocampus. | [Uno et al., 2025] |
Experimental Protocols
Preparation of WRW4 for In Vivo Administration
WRW4 is a peptide and requires careful handling and solubilization for in vivo use.
Materials:
-
WRW4 peptide (lyophilized powder)
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Protocol for aCSF/Saline Solution (for ICV injection):
-
Aseptically, dissolve the lyophilized WRW4 peptide in sterile aCSF or saline to the desired final concentration.
-
The precise dosage for intracerebroventricular (ICV) injection to ameliorate cognitive decline in diabetic mice is not specified in the publicly available abstract of the key study. Therefore, a pilot study to determine the optimal dose is recommended. A starting concentration in the micromolar range is suggested.
-
Gently vortex to ensure complete dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
Prepare fresh on the day of the experiment.
Protocol for DMSO-based Formulation (for other routes, if needed): Note: This formulation is for creating a stock solution that can be further diluted. The final concentration of DMSO should be minimized and tested for toxicity in the specific animal model.
-
Prepare a stock solution of WRW4 in fresh, high-quality DMSO (e.g., 10-25 mg/mL).
-
This stock can be diluted in sterile saline or other appropriate vehicles for administration. Ensure the final DMSO concentration is low (typically <5%) and well-tolerated by the animals.
Protocol 1: Intracerebroventricular (ICV) Administration in a Mouse Model of Diabetes-Induced Cognitive Decline
This protocol is based on the study by Uno et al. (2025) using db/db mice.
Materials:
-
db/db mice (and control littermates)
-
Prepared sterile WRW4 solution in aCSF
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Osmotic minipumps and brain infusion cannulas
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the mice and securely place them in a stereotaxic frame.
-
Cannula Implantation: Surgically implant a brain infusion cannula into the lateral ventricle of the brain. The coordinates for cannula placement should be determined based on a mouse brain atlas (e.g., relative to bregma).
-
Minipump Connection: Connect the cannula to an osmotic minipump filled with either the WRW4 solution or aCSF alone (for the vehicle control group). The minipump allows for continuous infusion over a specified period.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Behavioral and Histological Analysis: Following the treatment period, assess cognitive function using standard behavioral tests (e.g., Morris water maze, Y-maze). At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., immunohistochemistry for microglial markers like Iba1 and CD68).
Figure 2: Experimental workflow for ICV administration of WRW4.
Protocol 2: Suggested Protocol for Intracerebroventricular (ICV) Administration in an Alzheimer's Disease Mouse Model (e.g., 5XFAD)
Note: This is a suggested protocol as a detailed, peer-reviewed in vivo study of WRW4 in a familial AD mouse model is not yet available. This protocol adapts the methodology from the diabetes-induced cognitive decline model.
Rationale: FPR2 is upregulated in microglia surrounding amyloid plaques in Alzheimer's disease. Blocking FPR2 with an antagonist has been shown to be beneficial in an AD mouse model. Therefore, investigating the effects of WRW4 in a model like the 5XFAD mouse, which develops amyloid pathology, is a logical next step.
Materials:
-
5XFAD transgenic mice (and wild-type littermates)
-
Prepared sterile WRW4 solution in aCSF
-
Stereotaxic apparatus
-
Anesthesia
-
Osmotic minipumps and brain infusion cannulas
-
Surgical tools
Procedure:
-
Animal Age: Start treatment at an age when amyloid pathology begins to develop in 5XFAD mice (e.g., 2-4 months of age).
-
Dosage: Conduct a pilot study to determine the optimal dosage. A starting point could be based on in vitro IC50 values and dosages used in other in vivo studies with similar peptides.
-
Administration: Follow the same surgical procedure for ICV cannula implantation and osmotic minipump connection as described in Protocol 1. The treatment duration should be sufficient to observe an effect on pathology (e.g., 4-8 weeks).
-
Outcome Measures:
-
Behavioral: Assess cognitive deficits using tests sensitive to hippocampal and cortical function (e.g., contextual fear conditioning, novel object recognition).
-
Pathological: At the end of the treatment period, analyze brain tissue for:
-
Amyloid plaque load (immunohistochemistry or ELISA for Aβ40/42).
-
Microgliosis and astrogliosis (Iba1 and GFAP staining).
-
Levels of pro-inflammatory and anti-inflammatory cytokines in brain homogenates (ELISA or multiplex assay).
-
Synaptic density markers (e.g., synaptophysin).
-
-
Signaling Pathways and Visualization
WRW4, by blocking FPR2, can modulate multiple downstream signaling pathways involved in neuroinflammation. In microglia, FPR2 activation by pro-inflammatory ligands can lead to the activation of MAPK pathways (p38 and ERK) and NF-κB, resulting in the production of pro-inflammatory cytokines. WRW4 can prevent the initiation of these cascades.
Figure 3: WRW4 intervention in FPR2-mediated pro-inflammatory signaling in microglia.
Conclusion
WRW4 is a critical tool for elucidating the role of FPR2 in the neuroinflammatory processes underlying neurodegenerative diseases. The provided protocols offer a framework for conducting in vivo studies to investigate the therapeutic potential of FPR2 antagonism. While detailed protocols for WRW4 in specific neurodegenerative models like familial Alzheimer's, Parkinson's, or ALS are still emerging, the methodologies outlined here, particularly the ICV administration protocol, provide a solid foundation for future research in this promising area. Careful dose-response studies and comprehensive behavioral and pathological analyses will be essential to fully characterize the effects of WRW4 in these complex disease models.
References
Application Notes and Protocols for WRW4-OH Treatment in Primary Microglial Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in neuroinflammation, a process implicated in a wide range of neurodegenerative diseases. The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor expressed on microglia, has emerged as a key regulator of these inflammatory responses. WRW4-OH is a synthetic peptide that acts as a selective antagonist of FPR2.[1] By blocking the binding of endogenous and exogenous agonists to FPR2, this compound serves as a valuable tool to investigate the role of this receptor in microglial activation and to explore its therapeutic potential in neuroinflammatory conditions.[2] These application notes provide detailed protocols for the use of this compound in primary microglial cell culture, including methods for cell isolation, treatment, and analysis of inflammatory responses.
Data Presentation
The following tables summarize key quantitative data regarding the use of this compound in primary microglial cell culture experiments.
Table 1: this compound Potency and Recommended Concentrations
| Parameter | Value | Description |
| IC50 | ~0.23 µM | Concentration required to inhibit 50% of the binding of the agonist WKYMVm to FPR2.[1] |
| Effective in vitro Concentration | 1 - 10 µM | Commonly used concentration range for achieving significant antagonism of FPR2 in cell culture experiments.[3][4] |
| Pre-treatment Time | 30 - 60 minutes | Recommended incubation time with this compound prior to stimulation with an agonist (e.g., LPS). |
Table 2: Effects of this compound on LPS-Induced Inflammatory Responses in Microglia
| Inflammatory Marker | Agonist (Concentration) | This compound Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) | LPS (0.1 - 1 µg/mL) | 10 µM | Reverses the inhibitory effect of FPR2 agonists on LPS-induced NO production. | |
| TNF-α | LPS (0.1 µg/mL) | 10 µM | Blocks the inhibitory effect of FPR2 agonists on LPS-induced TNF-α production. | |
| IL-1β | LPS (0.1 µg/mL) | 10 µM | Reverses the inhibitory effect of FPR2 agonists on LPS-induced IL-1β release. | |
| IL-6 | LPS (1 µg/mL) | 10 µM | Pre-treatment with this compound can modulate the effects of FPR2 agonists on IL-6 release. | |
| Cell Migration | FPR2 Agonists | Not specified | Blocks chemotactic migration. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound treatment in primary microglia.
Figure 1: FPR2 Signaling Pathway in Microglia.
References
- 1. WRW4 | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Formyl peptide receptor 2 antagonist WRW4 ameliorates diabetes-induced cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Boyden Chamber Assay for Assessing Cell Migration Inhibition by WRW4-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boyden chamber assay is a widely utilized method to study cell migration and chemotaxis, the directed movement of cells in response to a chemical gradient. This application note provides a detailed protocol for performing a Boyden chamber assay to evaluate the inhibitory effect of WRW4-OH on cell migration. This compound is a synthetic peptide that acts as a selective antagonist of Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses and cell migration.[1][2][3] By blocking the binding of agonists to FPR2, this compound inhibits downstream signaling pathways that mediate chemotaxis.[3][4] This protocol is designed for researchers in immunology, cancer biology, and drug discovery to assess the efficacy of this compound and other potential inhibitors of FPR2-mediated cell migration.
Principle of the Assay
The Boyden chamber consists of two compartments separated by a microporous membrane. Cells are seeded into the upper chamber, and a chemoattractant is placed in the lower chamber. Cells migrate through the pores of the membrane towards the chemoattractant. In the presence of an inhibitor like this compound, which is pre-incubated with the cells, the migration towards the chemoattractant is expected to be reduced. The extent of migration is quantified by staining the cells that have migrated to the lower side of the membrane and counting them under a microscope.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in cell migration assays.
| Parameter | Value | Cell Types | Agonist Example | Reference |
| This compound IC50 | ~0.23 µM | Cells expressing FPR2 (e.g., neutrophils, transfected cell lines) | WKYMVm | |
| This compound Working Concentration | 1 - 10 µM | Neutrophils, various cancer cell lines | Amyloid β42, WKYMVm | |
| Typical Incubation Time | 1 - 3 hours | Neutrophils, monocytes | WKYMVm | |
| Membrane Pore Size | 3 µm (leukocytes), 5 µm (fibroblasts, some cancer cells), 8 µm (most epithelial and fibroblast cells) | Varies by cell type | N/A |
Experimental Protocol
This protocol outlines the steps for a Boyden chamber assay to assess the inhibitory effect of this compound on the migration of FPR2-expressing cells.
Materials
-
Boyden chamber apparatus (transwell inserts with appropriate pore size)
-
FPR2-expressing cells (e.g., human neutrophils, monocytes, or a suitable cell line)
-
Cell culture medium (e.g., RPMI 1640) with 0.1% BSA
-
Chemoattractant (FPR2 agonist, e.g., WKYMVm or Amyloid β42)
-
This compound peptide
-
Vehicle control (e.g., sterile water or DMSO, depending on this compound solvent)
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., Giemsa, DAPI, or Crystal Violet)
-
Microscope
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Preparation:
-
Culture FPR2-expressing cells to the desired confluency.
-
On the day of the experiment, harvest the cells and resuspend them in serum-free cell culture medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Starve the cells in serum-free medium for 2-4 hours before the assay to reduce basal migration.
-
-
This compound Pre-incubation:
-
Prepare different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) in the cell suspension.
-
Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve this compound).
-
Incubate the cells with this compound or vehicle for 15-30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of cell culture medium containing the chemoattractant to the lower wells of the Boyden chamber plate.
-
Gently place the transwell inserts into the wells, ensuring no air bubbles are trapped underneath.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours. The optimal incubation time may vary depending on the cell type and chemoattractant concentration and should be determined empirically.
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-15 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Once dry, mount the membranes on a glass slide.
-
Count the number of migrated cells in several random high-power fields under a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Number of migrated cells with this compound / Number of migrated cells with vehicle)] x 100
-
Signaling Pathway and Experimental Workflow Diagrams
FPR2 Signaling Pathway and Inhibition by this compound
Caption: FPR2 signaling pathway and the inhibitory mechanism of this compound.
Boyden Chamber Assay Experimental Workflow
Caption: Experimental workflow for the Boyden chamber assay with this compound.
References
Application Notes and Protocols: Preparation of WRW4 Stock Solutions for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
WRW4 is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-NH2) that functions as a potent and selective antagonist for the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX).[1][2] FPR2 is a G-protein coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses.[3][4] By competitively inhibiting the binding of various agonists, WRW4 blocks downstream signaling cascades, making it an invaluable tool for studying the physiological and pathological roles of FPR2 in inflammation, host defense, and neurodegenerative diseases. Proper preparation of WRW4 stock solutions is critical for obtaining reliable and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key chemical and solubility properties of WRW4.
| Property | Value | Source(s) |
| Synonyms | WRW4, WRWWWW-NH2 | |
| CAS Number | 878557-55-2 | |
| Molecular Formula | C61H65N15O6 | |
| Molecular Weight | 1104.27 g/mol | |
| IC50 | ~0.23 µM (for inhibiting WKYMVm binding to FPR2) | |
| Appearance | White to off-white solid/powder | |
| Purity | ≥95% - >98% | |
| Solubility (DMSO) | Up to 100 mg/mL (90.56 mM). Use of fresh, non-hygroscopic DMSO is recommended. | |
| Solubility (Water) | Up to 1 mg/mL. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), which is suitable for most in vitro cell-based assays.
Materials:
-
WRW4 peptide (lyophilized powder)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Acclimatization: Before opening, allow the vial of lyophilized WRW4 peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the peptide, which can affect its stability and weighing accuracy.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of fresh DMSO. For example, to reconstitute 1 mg of WRW4 (MW = 1104.27 g/mol ), add 90.56 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the peptide is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates. If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile polypropylene microcentrifuge tubes.
-
Store the aliquots protected from light. For long-term storage (up to 2 years), store at -80°C. For short-term storage (up to 1 year), -20°C is sufficient.
-
Preparation of Working Solutions: For cell-based assays, the DMSO stock solution should be serially diluted to the final desired concentration in the appropriate aqueous buffer or cell culture medium immediately before use. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of Formulation for In Vivo Administration
This protocol provides an example of a vehicle formulation suitable for intraperitoneal or oral administration in mouse models, resulting in a suspended solution.
Materials:
-
WRW4 peptide (lyophilized powder)
-
High-concentration WRW4 stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure (for a 1 mL, 2.5 mg/mL final concentration):
-
Prepare Initial Mixture: In a sterile tube, add 100 µL of a 25 mg/mL WRW4 stock solution in DMSO.
-
Add PEG300: To the DMSO solution, add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. This will result in a suspended solution.
-
Administration: This formulation should be prepared fresh on the day of the experiment and used immediately for optimal results.
Visualizations
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing and storing WRW4 stock solutions for in vitro experiments.
Signaling Pathway: Mechanism of WRW4 Action
Caption: WRW4 competitively antagonizes the FPR2 receptor, blocking agonist-induced signaling.
References
Troubleshooting & Optimization
WRW4-OH solubility issues in aqueous solutions
Welcome to the technical support center for WRW4-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from WRW4?
This compound is the C-terminal carboxylic acid form of the hexapeptide Trp-Arg-Trp-Trp-Trp-Trp. It is a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or Lipoxin A4 receptor (ALX).[1][2] The key difference from WRW4 lies in the C-terminus: this compound has a free carboxylic acid, while WRW4 typically has a C-terminal amide. This difference can affect the peptide's solubility and isoelectric point.
Q2: What is the primary mechanism of action for this compound?
This compound acts as a competitive antagonist at the FPR2 receptor.[1] It blocks the binding of various agonists, such as WKYMVm, lipoxin A4, and amyloid-beta 42, thereby inhibiting downstream signaling pathways.[3][4] This inhibition prevents cellular responses like intracellular calcium mobilization, ERK phosphorylation, chemotaxis, and superoxide generation.
Q3: In which solvents is this compound soluble?
While specific data for this compound is limited, information for the closely related WRW4 peptide suggests solubility in water up to 1 mg/mL and higher solubility in organic solvents like DMSO (up to 100 mg/mL). For aqueous solutions, challenges may arise, and the use of co-solvents is often necessary for higher concentrations.
Q4: How should I prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. For example, a 10 mM stock solution can be prepared in 100% fresh, anhydrous DMSO. This stock can then be diluted into aqueous buffers for your experiments. When preparing a DMSO stock, ensure the DMSO is not moisture-absorbent, as this can reduce solubility.
Q5: What is the best way to store this compound solutions?
Lyophilized this compound should be stored at -20°C. Once reconstituted, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh on the day of use.
Troubleshooting Guide
Issue 1: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer.
This is a common issue when diluting a compound from a highly soluble organic solvent into a less soluble aqueous medium.
-
Solution 1: Decrease the final concentration. The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try diluting to a lower final concentration.
-
Solution 2: Increase the percentage of co-solvent. If your experimental system allows, a small percentage of DMSO (e.g., 0.1-1%) in the final aqueous solution can help maintain solubility. Always check the tolerance of your cell line or assay to the final DMSO concentration.
-
Solution 3: Use a surfactant. For in vivo or some in vitro applications, surfactants like Tween-80 or Cremophor EL can be used to improve solubility and prevent precipitation. A common formulation involves dissolving the compound in DMSO, then adding PEG300 and Tween-80 before the final dilution in saline.
-
Solution 4: Adjust the pH of the aqueous buffer. The charge state of the N-terminal amine and the C-terminal carboxylic acid of this compound is pH-dependent. The isoelectric point (pI) of the peptide will be the pH at which it has a net neutral charge and often the lowest solubility. Adjusting the pH of your buffer away from the pI may improve solubility.
-
Solution 5: Gentle warming and sonication. After dilution, gentle warming (up to 37°C) and brief sonication can sometimes help to redissolve small amounts of precipitate.
Issue 2: I am seeing inconsistent results in my cell-based assays.
This could be due to the degradation or aggregation of this compound in your working solutions.
-
Solution 1: Prepare fresh working solutions. As peptides can be unstable in aqueous solutions, it is best to prepare the final working dilution of this compound immediately before adding it to your cells.
-
Solution 2: Filter your working solution. After dilution, filter the solution through a 0.22 µm syringe filter to remove any micro-aggregates that could affect the assay.
-
Solution 3: Include a vehicle control. Always include a vehicle control in your experiments that contains the same final concentration of DMSO or other co-solvents as your this compound treated samples. This will help you to distinguish the effects of the peptide from the effects of the solvent.
Data Presentation
Table 1: Solubility of WRW4 and Related Peptides
| Compound | Solvent | Reported Solubility | Reference |
| WRW4 | Water | up to 1 mg/mL | |
| WRW4 | DMSO | 100 mg/mL | |
| This compound | Water | Data not explicitly available, likely lower than WRW4 | - |
| This compound | DMSO | Data not explicitly available, likely similar to WRW4 | - |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | 3 years | |
| Stock Solution in Solvent | -20°C | 1 month | |
| Stock Solution in Solvent | -80°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial to equilibrate: Before opening, let the vial of lyophilized this compound warm to room temperature to prevent condensation.
-
Calculate the required volume of DMSO: The molecular weight of this compound is 1105.25 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 1.105 mg of this compound in 100 µL of DMSO.
-
Reconstitution: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw the stock solution: Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in your aqueous buffer.
-
Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed (37°C) aqueous experimental buffer while vortexing to ensure rapid mixing and minimize precipitation. The final concentration of DMSO should be kept as low as possible (ideally ≤ 0.5%).
-
Use Immediately: Use the freshly prepared aqueous working solution for your experiment without delay.
Visualizations
Caption: this compound competitively inhibits FPR2 signaling.
Caption: Recommended workflow for using this compound.
References
Technical Support Center: Optimizing WRW4-OH Working Concentration for Cell Culture
Welcome to the technical support center for WRW4-OH. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental setup and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic hexapeptide that acts as a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the lipoxin A4 receptor (ALX).[1] It functions by competitively binding to FPR2, which prevents the binding of various agonists and thereby blocks the activation of downstream signaling pathways.[1][2] This inhibition ultimately interferes with cellular responses such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and chemotaxis.
Q2: What is the recommended working concentration for this compound?
The optimal working concentration of this compound can vary depending on the cell type, the specific agonist being used, and the experimental endpoint. However, a common starting point for in vitro experiments is in the low micromolar range. A concentration of 10 µM is frequently used to effectively antagonize FPR2 without impacting cell viability in many cell types. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental conditions. The reported IC50 of this compound for inhibiting the binding of the agonist WKYMVm to FPR2 is approximately 0.23 µM .
Q3: How should I dissolve and store this compound?
This compound is typically supplied as a lyophilized powder. For a stock solution, it is recommended to dissolve it in sterile dimethyl sulfoxide (DMSO). It is soluble in DMSO at high concentrations. To prepare working solutions, it is advisable to first dissolve the peptide in a small amount of DMSO and then dilute it with your aqueous buffer or cell culture medium.
-
Storage of lyophilized powder: Store at -20°C or -80°C.
-
Storage of stock solution: Aliquot the dissolved stock solution into single-use volumes and store at -80°C to prevent repeated freeze-thaw cycles.
Q4: Is this compound selective for FPR2?
This compound is considered a selective antagonist for FPR2. Studies have demonstrated that it effectively inhibits the activity of FPR2 agonists while having minimal effect on the Formyl Peptide Receptor 1 (FPR1). However, as with any pharmacological inhibitor, the potential for off-target effects increases at higher concentrations. It is always recommended to use the lowest effective concentration and include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guide
This guide addresses common issues that may be encountered when optimizing the working concentration of this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration of this compound may be too low to effectively antagonize the agonist. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your specific cell type and agonist concentration. |
| High agonist concentration: The concentration of the FPR2 agonist may be too high, overcoming the competitive antagonism of this compound. | Try reducing the concentration of the agonist. | |
| Low FPR2 expression: The cell line used may have low or no expression of the FPR2 receptor. | Verify FPR2 expression in your cell line using techniques like Western blotting or flow cytometry. | |
| Compound instability: The this compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new aliquot for each experiment. Ensure proper storage of stock solutions at -80°C and avoid repeated freeze-thaw cycles. | |
| Precipitation of this compound in culture medium | Poor aqueous solubility: this compound has lower solubility in aqueous solutions compared to DMSO. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your culture medium, add the DMSO stock dropwise while gently vortexing the medium to ensure proper mixing and prevent "solvent shock". Pre-warm the culture medium to 37°C before adding the compound. |
| Concentration exceeds solubility limit: The final concentration in the assay medium may be too high. | Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing serial dilutions and visually inspecting for precipitation after incubation. | |
| Reduced cell viability in treated wells (Cytotoxicity) | High concentration of this compound: Although generally well-tolerated at effective concentrations, high concentrations may induce cytotoxicity or off-target effects. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration (CC50). Aim to work at concentrations well below the CC50. |
| High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is non-toxic to your cells. Most cell lines can tolerate DMSO up to 0.5%, but it is essential to determine the specific tolerance of your cell line with a vehicle control titration. | |
| Inconsistent or non-reproducible results | Variations in cell culture practices: Differences in cell passage number, confluency, or media composition can affect cellular response. | Maintain consistent cell culture practices. Use cells within a similar passage number range and ensure consistent confluency at the time of treatment. |
| Peptide aggregation: The peptide may aggregate in the stock solution or culture medium. | Visually inspect the stock solution for any particulates. If observed, brief sonication may help. Prepare fresh dilutions for each experiment. | |
| Assay variability: Inconsistent incubation times, reagent concentrations, or measurement parameters can lead to variable results. | Standardize all steps of your experimental protocol. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various in vitro assays as reported in the literature. This should serve as a starting point for designing your experiments.
| Assay Type | Cell Type | Effective Concentration Range | Notes |
| Inhibition of Agonist Binding | FPRL1-expressing RBL-2H3 cells | IC50 ≈ 0.23 µM (for WKYMVm) | This is a measure of direct receptor antagonism. |
| Calcium Mobilization | Various FPR2-expressing cells | 1 - 10 µM | Pre-incubation with this compound before agonist stimulation is recommended. |
| Chemotaxis Assay | Human neutrophils | 10 - 20 µg/ml (~9 - 18 µM) | This compound is added to the cells before loading them into the upper chamber of a Boyden microchamber. |
| ERK Phosphorylation Inhibition | Various FPR2-expressing cells | 1 - 10 µM | Cells are typically pre-incubated with this compound before stimulation with an agonist. |
| Superoxide Generation Inhibition | Human neutrophils | 1 - 10 µM | Co-incubation of this compound with the agonist. |
| Cytokine Release Modulation | Organotypic hippocampal cultures | 10 µM | Pre-treatment for 30 minutes before agonist and LPS stimulation. |
| Inhibition of Cell Migration | SW620 human colon cancer cells | Not specified, but used as a negative control to show specificity of another pathway. | This study used this compound to confirm that the observed effects were not mediated by FPRL1. |
Experimental Protocols
Cell Viability (MTT) Assay to Determine Cytotoxicity
This protocol is used to assess the effect of this compound on cell viability and determine its cytotoxic concentration (CC50).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. From this stock, create a serial dilution series in your cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Prepare a vehicle control with the highest concentration of DMSO used in the experiment.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot the cell viability against the this compound concentration to determine the CC50 value.
Western Blot for ERK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of ERK, a downstream target in the FPR2 signaling pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C. Subsequently, stimulate the cells with an FPR2 agonist for the optimal time to induce ERK phosphorylation (this should be determined empirically, often 5-15 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix a specific amount of protein (e.g., 15-30 µg) with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis and Transfer:
-
Load the samples onto a polyacrylamide gel and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
Visualizations
Caption: this compound competitively antagonizes FPR2, blocking agonist-induced signaling.
Caption: Experimental workflow for optimizing this compound working concentration.
Caption: Troubleshooting decision tree for lack of this compound effect.
References
Technical Support Center: WRW4-OH Experimental Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of WRW4-OH, a selective antagonist of Formyl Peptide Receptor 2 (FPR2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also commonly referred to as WRW4, is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-OH) that functions as a potent and selective antagonist of Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1).[1][2][3] Its primary mechanism involves competitively binding to FPR2, which prevents the binding of agonists and subsequent activation of downstream signaling pathways.[1][3] This blockade inhibits cellular responses such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and chemotaxis.
Q2: What is the difference between WRW4 and this compound?
WRW4 and this compound refer to the same molecule, a hexapeptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp. The "-OH" suffix specifies the presence of a free carboxyl group at the C-terminus of the peptide. In much of the scientific literature, the compound is simply referred to as WRW4.
Q3: What is the known selectivity profile of this compound?
This compound is highly selective for FPR2 over Formyl Peptide Receptor 1 (FPR1). Studies have shown that it effectively inhibits cellular responses mediated by various FPR2 agonists, while not affecting those mediated by the FPR1-specific agonist fMLF. There is also evidence to suggest that WRW4 can act as an antagonist of Formyl Peptide Receptor 3 (FPR3).
Q4: What are the potential off-target effects of this compound?
While this compound is known for its high selectivity for FPR2, the potential for off-target effects, particularly at higher concentrations, should be considered.
-
Cytotoxicity: At high concentrations, like many peptides, this compound may exhibit cytotoxic effects. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
-
Non-specific binding: Due to its hydrophobic nature (rich in tryptophan residues), there is a potential for non-specific binding to surfaces or other proteins at high concentrations, which could lead to confounding results.
-
Activity at other receptors: Although selective against FPR1, it has been reported to antagonize FPR3. Researchers studying systems where FPR3 is expressed should be aware of this potential activity.
Q5: How should I dissolve and store this compound?
For stock solutions, it is recommended to dissolve this compound in a minimal amount of sterile dimethyl sulfoxide (DMSO). The lyophilized peptide should be stored at -20°C. Once dissolved, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or colder to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | 1. Peptide degradation due to improper storage or multiple freeze-thaw cycles.2. Inconsistent final DMSO concentration between wells.3. Use of concentrations at the steep part of the dose-response curve. | 1. Aliquot stock solutions after the first use and store at -20°C or -80°C. Use a fresh aliquot for each experiment.2. Ensure the final concentration of DMSO is consistent across all experimental and control wells and is below the cytotoxic threshold for your cells (typically <0.5%).3. Perform a full dose-response curve to identify the optimal concentration for inhibition. |
| No observable effect of this compound | 1. Low expression of FPR2 on the cells being used.2. Degraded or inactive this compound.3. Insufficient concentration of this compound to antagonize the agonist. | 1. Confirm FPR2 expression in your cell model using techniques like flow cytometry, qPCR, or Western blot.2. Use a fresh, properly stored aliquot of this compound.3. Increase the concentration of this compound. Consider performing a dose-response experiment. |
| Unexpected cellular toxicity | 1. this compound concentration is too high.2. High final concentration of the solvent (e.g., DMSO). | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound for your specific cell line and experimental duration.2. Perform a vehicle control experiment with varying concentrations of DMSO to determine the tolerance of your cells. |
| Precipitation of the compound in media | Poor solubility of the peptide at high concentrations in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous experimental medium, ensure rapid and thorough mixing. Avoid creating highly concentrated aqueous intermediates. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | FPR2 (FPRL1) | ~0.23 µM | Inhibition of WKYMVm binding | |
| Effective Concentration | FPR2 | 1-10 µM | Inhibition of agonist-induced intracellular calcium increase, ERK activation, and chemotaxis |
Experimental Protocols
Calcium Mobilization Assay to Validate this compound Antagonism
This protocol measures the ability of this compound to block the increase in intracellular calcium concentration following agonist stimulation of FPR2.
-
Cell Preparation: Plate FPR2-expressing cells (e.g., HEK293-FPR2 or neutrophils) in a black, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add an FPR2 agonist (e.g., WKYMVm) to the wells.
-
Signal Detection: Immediately measure the change in fluorescence using a plate reader equipped for kinetic reading.
-
Data Analysis: Calculate the agonist response in the presence of different concentrations of this compound and determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the directed migration of cells towards an FPR2 agonist.
-
Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-8 µm pores, depending on the cell type).
-
Agonist Loading: Add a medium containing an FPR2 agonist to the lower chamber.
-
Cell Preparation: Resuspend FPR2-expressing cells in a medium and pre-incubate them with this compound or a vehicle control.
-
Cell Loading: Add the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration towards the agonist.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: this compound competitively antagonizes FPR2, blocking agonist-induced signaling.
Caption: A logical workflow for troubleshooting experiments involving this compound.
References
Navigating WRW4-OH Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with WRW4-OH.
This compound is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp) that functions as a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX).[1] By competitively binding to FPR2, this compound effectively blocks the receptor's activation by a wide range of agonists, thereby inhibiting downstream signaling pathways.[1][2] This makes it a valuable tool for studying inflammation, host defense, and neurodegenerative diseases.[1][3]
This guide offers detailed experimental protocols, data presentation tables, and visual diagrams to ensure the successful and reproducible use of this compound in your research.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a selective antagonist of Formyl Peptide Receptor 2 (FPR2). It functions through competitive antagonism, meaning it directly competes with FPR2 agonists for the same binding site on the receptor. This binding prevents the receptor from being activated by agonists, which in turn blocks downstream signaling cascades.
2. What are the common agonists that this compound is used to block?
This compound has been shown to effectively inhibit the binding and subsequent cellular responses induced by various FPR2 agonists, including WKYMVm, MMK-1, amyloid β42 (Aβ42) peptide, and F peptide.
3. What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to one year, and for up to two years at -80°C, sealed from moisture and light. Stock solutions can also be stored at -20°C for one year or -80°C for two years. It is important to aliquot stock solutions to avoid repeated freeze-thaw cycles.
4. How should I prepare this compound solutions?
This compound is soluble in DMSO (up to 100 mg/mL) and water (up to 1 mg/mL). When using DMSO, it is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the peptide. For some in-vivo experiments, a vehicle of PEG300, Tween80, and ddH2O may be used. Note that trifluoroacetic acid (TFA), a remnant from the purification process, can be present and may affect the net weight and solubility of the peptide.
5. At what concentration should I use this compound in my experiments?
The optimal concentration of this compound will vary depending on the specific assay. However, here are some general guidelines based on published research:
| Assay Type | Recommended this compound Concentration | Key Considerations |
| Calcium Mobilization | 1 - 10 µM | Pre-incubation for 15-30 minutes is recommended. |
| Chemotaxis | 10 - 20 µg/mL | Can be added to either the upper or lower chamber of a Boyden chamber. |
| Superoxide Generation | 1 - 10 µM | Typically co-incubated with the agonist. |
| ERK Phosphorylation | 1 - 10 µM | Pre-incubation before agonist stimulation is advised. |
| Cytokine Release | ~10 µM | A pre-incubation period of 15-30 minutes is often used. |
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from reagent handling to experimental design. This section addresses common problems and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of agonist activity | Incorrect this compound concentration: The concentration may be too low to effectively compete with the agonist. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific agonist and cell type. |
| Peptide degradation: Improper storage or handling may have led to the degradation of the peptide. | Ensure this compound is stored at -20°C or -80°C and handled according to the manufacturer's instructions. Use freshly prepared solutions for each experiment. | |
| Low receptor expression: The cells used may not express sufficient levels of FPR2. | Verify FPR2 expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line known to express high levels of FPR2, such as transfected RBL-2H3 cells or human neutrophils. | |
| Agonist concentration is too high: An excessively high concentration of the agonist can outcompete the antagonist. | Optimize the agonist concentration to the lowest level that gives a robust and reproducible response (e.g., the EC50 or EC80 value). | |
| High background signal or non-specific effects | This compound precipitation: The peptide may have come out of solution, especially in aqueous buffers. | Ensure complete dissolution of this compound in the appropriate solvent before adding it to your assay medium. Visually inspect for any precipitates. The use of fresh, anhydrous DMSO is critical to avoid solubility issues. |
| Off-target effects: While this compound is selective for FPR2, very high concentrations may lead to non-specific interactions. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate vehicle controls in your experiments. | |
| Variability between experiments | Inconsistent pre-incubation times: The duration of cell pre-incubation with this compound can impact the level of inhibition. | Standardize the pre-incubation time across all experiments. A 15-30 minute pre-incubation is often sufficient for in-vitro assays. |
| Cell passage number and health: The responsiveness of cells can change with increasing passage number or poor health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and viable before starting the experiment. | |
| Reagent variability: Differences in lots of this compound, agonists, or other critical reagents can introduce variability. | If possible, purchase a larger batch of this compound to use across a series of experiments. Always qualify new lots of reagents. |
Key Experimental Protocols
Radioligand Binding Assay for IC50 Determination
This assay determines the concentration of this compound required to inhibit 50% of the binding of a radiolabeled agonist to FPR2.
Methodology:
-
Prepare a membrane fraction from cells expressing FPR2 (e.g., transfected RBL-2H3 cells).
-
Incubate a constant concentration of a radiolabeled FPR2 agonist (e.g., [3H]WKYMVm) with the cell membranes.
-
Add increasing concentrations of unlabeled this compound to compete with the radiolabeled agonist for receptor binding.
-
After incubation, separate the bound from unbound radioligand by filtering the mixture through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound and calculate the IC50 value using non-linear regression.
Calcium Mobilization Assay
This protocol measures the ability of this compound to block the increase in intracellular calcium concentration following agonist stimulation of FPR2.
Methodology:
-
Load FPR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes).
-
Add an FPR2 agonist (e.g., WKYMVm) to the cells.
-
Measure the change in fluorescence intensity over time using a fluorometer or fluorescence microscope.
-
Quantify the inhibitory effect of this compound by comparing the peak fluorescence response in treated cells to that in control cells.
Chemotaxis Assay
This assay assesses the effect of this compound on the directed migration of cells towards an FPR2 agonist.
Methodology:
-
Use a Boyden chamber, which has two compartments separated by a microporous membrane.
-
Fill the lower compartment with a medium containing an FPR2 agonist (chemoattractant).
-
Pre-incubate a suspension of cells (e.g., isolated human neutrophils) with this compound or a vehicle control.
-
Place the cell suspension in the upper compartment.
-
Incubate the chamber to allow cells to migrate through the membrane towards the chemoattractant.
-
After incubation, fix and stain the membrane, and count the number of cells that have migrated to the lower side of the membrane.
Signaling Pathways and Workflows
To aid in the conceptualization of experiments, the following diagrams illustrate the FPR2 signaling pathway and a typical experimental workflow for validating an FPR2 antagonist.
References
impact of TFA contamination on WRW4-OH peptide activity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the WRW4-OH peptide. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments, with a particular focus on the impact of trifluoroacetic acid (TFA) contamination on peptide activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic hexapeptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp-OH. It functions as a selective antagonist for the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1).[1][2][3] FPR2 is a G protein-coupled receptor (GPCR) involved in inflammatory responses.[1][4] this compound exerts its effect by inhibiting the binding of FPR2 agonists, such as WKYMVm, thereby blocking downstream signaling pathways that lead to cellular responses like calcium mobilization, chemotaxis, and superoxide generation.
Q2: My cells are showing unexpected toxicity or reduced viability in the presence of the this compound peptide. What could be the cause?
A2: A likely cause of unexpected cytotoxicity is the presence of residual trifluoroacetic acid (TFA) in your peptide sample. TFA is a strong acid used during peptide synthesis and purification. Even at low concentrations, residual TFA can be toxic to cells, leading to reduced cell viability and proliferation. This cytotoxic effect can mask the true biological activity of the this compound peptide. For sensitive cell-based assays, it is highly recommended to use peptides in the acetate or hydrochloride (HCl) salt form.
Q3: I am observing inconsistent or lower than expected antagonist activity with my this compound peptide. Could this be related to TFA?
A3: Yes, residual TFA can significantly impact the activity of your peptide, leading to inconsistent results. TFA can bind to positively charged amino acid residues, such as the arginine in the this compound sequence, altering the peptide's conformation, solubility, and aggregation properties. This can interfere with the peptide's ability to bind to its target receptor, FPR2, resulting in reduced antagonist activity. Furthermore, TFA can alter the pH of your assay buffer, which can also affect peptide structure and function.
Q4: How can I determine if my this compound peptide is contaminated with TFA?
A4: The amount of residual TFA in a peptide sample can be quantified using analytical techniques such as ion chromatography, 19F-NMR, and FT-IR spectroscopy. If you suspect TFA contamination is affecting your experiments, it is advisable to contact your peptide supplier to inquire about the salt form of the peptide and the level of residual TFA. Alternatively, you can perform a TFA removal procedure.
Q5: What is the recommended salt form for this compound in biological assays?
A5: For most biological assays, especially cell-based and in vivo studies, the acetate or hydrochloride (HCl) salt form of the peptide is recommended. These counter-ions are more biocompatible and less likely to interfere with the experimental results compared to TFA. While TFA salts are common in early research due to their role in purification, switching to an acetate or HCl salt form can prevent abnormal cellular responses.
Troubleshooting Guides
Problem 1: Inconsistent results in FPR2 antagonist assays.
-
Possible Cause: Variability in the amount of residual TFA between different peptide batches. The concentration of residual TFA can range from 10% to 40% of the total peptide weight, leading to inconsistent biological effects.
-
Solution:
-
Quantify TFA: If possible, have the TFA content of your peptide batches analyzed.
-
TFA Removal: Perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or HCl. Detailed protocols are provided below.
-
Use a Consistent Salt Form: For future experiments, purchase the this compound peptide in the acetate or HCl salt form to ensure consistency.
-
Problem 2: Poor solubility of the this compound peptide.
-
Possible Cause: The salt form of the peptide can influence its solubility. While TFA can sometimes aid in the dissolution of peptides, its presence can also promote aggregation in certain conditions.
-
Solution:
-
TFA Exchange: Exchanging TFA for acetate or HCl may improve the peptide's solubility characteristics in your specific buffer.
-
Solubility Testing: Before starting your main experiments, perform small-scale solubility tests with different buffers to find the optimal conditions for your peptide.
-
Proper Dissolution Technique: Dissolve the peptide in a small amount of a suitable solvent like sterile water or a buffer recommended by the supplier before diluting it to the final concentration in your assay medium.
-
Quantitative Data Summary
The following tables provide illustrative data on the potential impact of TFA on biological assays. Note that the specific effects can vary depending on the cell line and assay conditions.
Table 1: Illustrative Cytotoxicity of TFA on Cultured Cells
| TFA Concentration | Effect on Cell Proliferation | Reference |
| 10 nM - 100 nM | Inhibition of osteoblast growth | |
| 0.5 mM - 7.0 mM | Stimulation of murine glioma cell growth |
Table 2: Comparison of Common Peptide Salt Forms
| Salt Form | Common Use | Advantages | Disadvantages |
| Trifluoroacetate (TFA) | Standard form after synthesis and HPLC | Good for initial purification and as a starting material | Can be cytotoxic, alter peptide activity, and interfere with assays |
| Acetate (AC) | Cell-based assays, in vivo studies | Biocompatible, less likely to cause cellular artifacts | May be less stable for some peptide sequences |
| Hydrochloride (HCl) | Cell-based assays, in vivo studies | Biocompatible, can improve stability for certain peptides | Less common than acetate for routine use |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange
This protocol is adapted from established methods for exchanging TFA counter-ions with chloride.
Materials:
-
TFA salt of this compound peptide
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Let the solution stand at room temperature for at least one minute.
-
Freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
To ensure complete exchange, re-dissolve the lyophilized peptide powder in the same volume of 2-10 mM HCl solution.
-
Repeat the freezing and lyophilization steps at least two more times.
-
After the final lyophilization, dissolve the resulting peptide hydrochloride salt in your desired buffer for the experiment.
Protocol 2: TFA Removal by Acetate Exchange using Anion Exchange Resin
This protocol utilizes an anion exchange resin to replace TFA with acetate.
Materials:
-
TFA salt of this compound peptide
-
Strong anion exchange resin
-
1 M Sodium Acetate solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Prepare a small column with a strong anion exchange resin.
-
Equilibrate the column by eluting with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Dissolve the this compound peptide in distilled water.
-
Apply the peptide solution to the prepared anion exchange column.
-
Elute the peptide from the column with distilled water, collecting the fractions that contain the peptide.
-
Combine the peptide-containing fractions.
-
Freeze the combined fractions and lyophilize to obtain the peptide acetate salt.
Visualizations
Caption: this compound signaling pathway.
Caption: TFA removal by HCl exchange workflow.
References
- 1. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PMC [pmc.ncbi.nlm.nih.gov]
proper storage and handling of lyophilized WRW4-OH peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of the lyophilized WRW4-OH peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound peptide?
Lyophilized this compound peptide should be stored at -20°C or colder for long-term stability.[1][2][3][4][5] For extended storage, some suppliers recommend -80°C. It is also advisable to keep the peptide in a desiccated environment to prevent moisture absorption, which can decrease its stability. When stored correctly, the lyophilized peptide can be stable for several years.
Q2: How should I handle the lyophilized this compound peptide before reconstitution?
To prevent condensation, it is crucial to allow the vial containing the lyophilized peptide to warm to room temperature in a desiccator before opening it. Always wear gloves during handling to avoid contamination.
Q3: What is the best solvent for reconstituting this compound peptide?
The choice of solvent depends on the experimental requirements. This compound is soluble in Dimethyl Sulfoxide (DMSO) and water. For aqueous solutions, solubility is reported up to 1 mg/ml in sterile water. If using DMSO, it is recommended to use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the peptide's solubility. For hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with an aqueous buffer can be an effective strategy.
Q4: How should I store stock solutions of this compound peptide?
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage. The stability of the stock solution is dependent on the storage temperature.
Q5: Can I store working solutions of this compound peptide?
It is strongly advised to prepare working solutions fresh on the day of use, particularly for in vivo experiments. Peptide solutions, especially at low concentrations, are less stable and should be used immediately to ensure optimal activity.
Data Presentation
Table 1: Storage and Stability of this compound Peptide
| Form | Storage Temperature | Recommended Solvent | Stability | Citations |
| Lyophilized Powder | -20°C or -80°C | - | Several years | |
| Stock Solution | -80°C | DMSO | Up to 1 year | |
| Stock Solution | -20°C | DMSO | Up to 1 month | |
| Working Solution | Use immediately | Aqueous Buffer | Not recommended for storage |
Troubleshooting Guide
| Problem | Possible Cause | Solution | Citations |
| Inconsistent Experimental Results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to minimize degradation. | |
| Oxidation of the peptide due to high Tryptophan content. | Use oxygen-free solvents for reconstitution and protect from light. | ||
| Trifluoroacetic acid (TFA) salt contamination from peptide synthesis affecting cell-based assays. | Be aware of the potential effects of TFA. If necessary, consider using a TFA-free form of the peptide. | ||
| Difficulty Dissolving the Peptide | Poor solubility in the chosen solvent. | Gentle sonication or warming the solution to no more than 40°C can aid dissolution. | |
| Peptide aggregation at neutral or basic pH. | Dissolve the peptide in a small amount of DMSO before diluting with a slightly acidic buffer (pH 5-6). | ||
| Loss of Peptide Activity | Improper storage conditions. | Ensure the lyophilized peptide and stock solutions are stored at the recommended temperatures (-20°C or -80°C). | |
| Degradation of the peptide in solution. | Prepare working solutions fresh for each experiment and avoid long-term storage in solution. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines a common in vitro assay to measure the antagonistic activity of this compound on the Formyl Peptide Receptor 2 (FPR2).
-
Cell Culture: Culture cells expressing FPR2 (e.g., human neutrophils or FPR2-transfected cell lines) under standard conditions.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in an appropriate assay buffer.
-
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with the this compound working solution or a vehicle control for a specified time (e.g., 10-20 minutes).
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the FPR2 agonist (e.g., WKYMVm) to the cells and immediately measure the change in intracellular calcium concentration by monitoring the fluorescence signal.
-
-
Data Analysis: Compare the agonist-induced calcium mobilization in the presence and absence of this compound to determine the inhibitory effect of the peptide.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This protocol is used to assess the effect of this compound on the directed migration of cells towards an FPR2 agonist.
-
Cell Preparation: Isolate and prepare the cells of interest (e.g., neutrophils) and resuspend them in an appropriate migration buffer.
-
Assay Setup:
-
Use a Boyden chamber or a Transwell plate with a microporous membrane.
-
Fill the lower chamber with a medium containing the FPR2 agonist (chemoattractant).
-
In the upper chamber, add the cells that have been pre-incubated with different concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours to allow for cell migration.
-
Quantification:
-
After incubation, remove the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect on chemotaxis.
Visualizations
Caption: this compound competitively antagonizes the FPR2 signaling pathway.
Caption: Workflow for a calcium mobilization assay to test this compound.
References
how to avoid freeze-thaw cycles with WRW4-OH aliquots
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of WRW4-OH aliquots to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the single most important practice to maintain the stability of this compound in solution?
A1: The most critical practice is to avoid repeated freeze-thaw cycles.[1][2][3] These cycles can lead to peptide degradation through denaturation and aggregation, ultimately impacting its biological activity.[1] The best way to prevent this is by preparing single-use aliquots.[1]
Q2: How should I store lyophilized this compound powder?
A2: For maximum stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed vial, protected from moisture and light. Before opening, it is essential to allow the vial to equilibrate to room temperature to prevent condensation, as many peptides are hygroscopic.
Q3: What is the recommended solvent for reconstituting this compound?
A3: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It has very low solubility in water. For optimal results, use fresh, high-purity DMSO, as it can be hygroscopic and absorbed moisture can affect solubility.
Q4: How long can I store this compound in solution?
A4: The shelf-life of peptides in solution is limited and significantly shorter than in their lyophilized form. When stored as a stock solution in DMSO at -20°C or -80°C, it is recommended to use it within a year, although some sources suggest stability for up to two years at -80°C. However, for working solutions, it is best to prepare them fresh for each experiment.
Q5: My this compound solution appears to have precipitated after thawing. What should I do?
A5: If you observe precipitation, you can try to redissolve the peptide by gentle vortexing or brief sonication. However, precipitation may be a sign of aggregation or instability. To avoid this, ensure the initial dissolution in DMSO is complete before further dilution and adhere strictly to single-use aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of peptide activity in experiments | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots from a freshly prepared stock solution to avoid freeze-thaw cycles. |
| Improper storage of the stock solution. | Store aliquots at -80°C for long-term storage or -20°C for shorter-term use, protected from light. | |
| Bacterial degradation of the peptide solution. | Use sterile DMSO and tubes for reconstitution and aliquoting. If diluting into an aqueous buffer, use a sterile buffer with a pH between 5 and 7. | |
| Difficulty dissolving lyophilized this compound | Use of an inappropriate solvent. | Reconstitute in high-purity DMSO. |
| The peptide has absorbed moisture. | Always allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation. | |
| Precipitation observed in thawed aliquots | Peptide aggregation. | Ensure the peptide is fully dissolved in DMSO before any subsequent dilutions. Gentle vortexing or sonication may help. Prepare fresh aliquots if precipitation persists. |
| Exceeded solubility in the final buffer. | After initial dissolution in DMSO, subsequent dilutions into aqueous buffers should be done cautiously, adding the DMSO stock solution to the buffer dropwise while mixing. |
Experimental Protocol: Aliquoting this compound to Avoid Freeze-Thaw Cycles
This protocol outlines the best practices for reconstituting and aliquoting this compound to preserve its stability and biological activity.
Materials:
-
Lyophilized this compound vial
-
High-purity, sterile DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer (optional)
-
Sonicator (optional)
Methodology:
-
Equilibrate: Remove the vial of lyophilized this compound from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature for at least 20-30 minutes. This prevents moisture from condensing inside the vial upon opening.
-
Reconstitution:
-
Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking. If necessary, brief sonication can aid dissolution.
-
-
Aliquoting:
-
Once the this compound is fully dissolved, immediately proceed to aliquot the stock solution.
-
Dispense small, single-use volumes (e.g., 5-20 µL) into sterile, low-protein-binding microcentrifuge tubes. The volume per aliquot should correspond to the amount needed for a single experiment.
-
Clearly label each aliquot with the peptide name, concentration, and date of preparation.
-
-
Storage:
-
Immediately store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Protect the aliquots from light.
-
-
Usage:
-
When needed, retrieve a single aliquot from the freezer and thaw it at room temperature or on ice.
-
Use the entire content of the aliquot for your experiment.
-
Crucially, do not refreeze any remaining solution. Discard any unused portion of the thawed aliquot.
-
Visualizations
Caption: Workflow for handling this compound to prevent degradation.
References
Technical Support Center: Managing WRW4-OH Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential insolubility issues with the peptide WRW4-OH during stock solution preparation.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my lyophilized this compound powder. What is the recommended solvent?
A1: For preparing high-concentration stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent. While this compound has some aqueous solubility, its hydrophobic nature, due to the presence of multiple tryptophan residues, makes DMSO a more effective solvent for achieving higher concentrations. The related peptide, WRW4, is highly soluble in DMSO (up to 100 mg/mL), whereas its aqueous solubility is significantly lower.[1][2] For this compound specifically, a solubility of 1 mg/mL in water has been reported.[3]
Q2: My this compound powder won't dissolve completely, even in DMSO. What should I do?
A2: If you observe incomplete dissolution in DMSO, several physical methods can be employed to assist the process. Gentle warming of the solution to 37°C in a water bath can increase solubility.[4] Additionally, brief sonication in a water bath can help break up aggregates and facilitate dissolution.[4] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce its effectiveness in solubilizing hydrophobic compounds.
Q3: this compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To prevent this, avoid adding the concentrated DMSO stock directly to the full volume of your aqueous buffer. Instead, add the DMSO stock to your aqueous medium drop-by-drop while vortexing or stirring. This gradual dilution helps to keep the compound in solution.
For particularly challenging dilutions, consider using a co-solvent or surfactant. For in vivo preparations of the related peptide WRW4, formulations often include co-solvents like Polyethylene Glycol 300 (PEG300) and a small amount of a surfactant like Tween-80 to maintain solubility in aqueous solutions.
Q4: What is the best way to store my this compound stock solution to maintain its stability and prevent precipitation?
A4: To ensure the long-term stability of your this compound stock solution, it is crucial to aliquot it into smaller, single-use volumes. This practice minimizes repeated freeze-thaw cycles, which can degrade the peptide and affect its activity. For stock solutions prepared in a solvent, storage at -80°C is recommended for up to one year, while storage at -20°C is suitable for up to one month. Always store solutions in tightly sealed vials to prevent solvent evaporation and moisture absorption.
Quantitative Data Summary
The following table summarizes the available solubility and storage information for this compound and the closely related WRW4 peptide.
| Parameter | This compound | WRW4 | Reference(s) |
| Molecular Weight | 1105.25 g/mol | 1104.28 g/mol | |
| Solubility in Water | 1 mg/mL | ~1 mg/mL (or less) | |
| Solubility in DMSO | Data not available | 100 mg/mL | |
| Storage (Lyophilized) | -20°C | -20°C or -80°C | |
| Storage (Stock Solution) | -20°C or -80°C | -80°C (up to 1 year); -20°C (up to 1 month) |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes a standard procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
Lyophilized this compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Calculate Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (μL) = (Mass of this compound (mg) / 1105.25 ( g/mol )) * 100,000
-
Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Dissolve: Tightly cap the vial and vortex for 1-2 minutes. If the powder is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Aliquot: Once the solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Mandatory Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: Troubleshooting workflow for preparing this compound stock and working solutions.
References
Technical Support Center: Best Practices for Using WRW4-OH in Long-Term In Vivo Studies
This technical support center provides guidance, troubleshooting tips, and frequently asked questions (FAQs) for researchers utilizing the FPR2/FPRL1 antagonist, WRW4-OH, in long-term in vivo studies. Our aim is to equip scientists and drug development professionals with the necessary information to design and execute successful long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-OH) that acts as a selective antagonist for the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1).[1][2] Its primary mechanism involves competitively inhibiting the binding of various agonists to FPR2, thereby blocking downstream signaling pathways.[2][3] This inhibition prevents cellular responses such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and chemotaxis.[4]
Q2: What are the key considerations for designing a long-term in vivo study with this compound?
A2: For long-term studies, several factors are critical:
-
Dose and Administration Route: The optimal dose and route will depend on the animal model and disease state. Published short-term studies can provide a starting point, but dose-finding studies are recommended for long-term applications.
-
Pharmacokinetics and Stability: The in vivo half-life of peptides like this compound can be short. Strategies to improve stability and prolong half-life, such as formulation with protective vehicles or continuous delivery methods, should be considered. Due to its high tryptophan content, this compound is susceptible to oxidation.
-
Immunogenicity: As with any peptide administered long-term, there is a potential for an immune response. Monitoring for signs of immunogenicity is advisable.
-
Toxicity: Long-term toxicology data for this compound is not extensively published. It is crucial to include comprehensive monitoring for potential adverse effects.
Q3: How should I prepare and store this compound for in vivo use?
A3: Lyophilized this compound peptide should be stored at -20°C or -80°C, protected from light and moisture. For preparing solutions:
-
Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.
-
Use sterile, oxygen-free buffers, ideally with a slightly acidic pH (around 5-6), to minimize microbial contamination and degradation.
-
For solubilization, consider sterile phosphate-buffered saline (PBS) or a vehicle containing DMSO and other solubilizing agents, depending on the administration route.
-
Prepare stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. It is best to prepare working solutions fresh from a thawed aliquot on the day of the experiment.
Q4: What are the potential challenges in long-term in vivo studies with this compound and how can I mitigate them?
A4: Challenges include:
-
Peptide Degradation: The tryptophan residues in this compound are prone to oxidation. To mitigate this, use deoxygenated buffers, protect solutions from light, and prepare fresh solutions for each administration.
-
Short Half-Life: Unmodified peptides often have short plasma half-lives. For long-term studies, consider continuous delivery methods like osmotic mini-pumps or formulating this compound in a slow-release vehicle.
-
Inconsistent Results: This can arise from variability in peptide purity or degradation of stock solutions. Always use high-purity this compound and qualify new batches. Avoid using old stock solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Efficacy Over Time | 1. Immunogenicity against this compound.2. Degradation of the peptide in the formulation.3. Altered receptor expression or signaling in the animal model. | 1. Screen for anti-WRW4-OH antibodies in plasma.2. Assess the stability of your this compound formulation under storage and administration conditions using HPLC. Prepare fresh solutions more frequently.3. Analyze FPR2 expression levels in the target tissue. |
| Precipitation of this compound in Solution | 1. Poor solubility in the chosen vehicle.2. pH of the solution is not optimal. | 1. Try a different vehicle. A common formulation involves dissolving in a small amount of DMSO first, then diluting with other components like PEG300, Tween-80, and saline.2. Adjust the pH of your buffer; a slightly acidic pH (5-6) may improve solubility and stability. |
| Inconsistent Results Between Experiments | 1. Variability in peptide stock solution (e.g., degradation, inaccurate concentration).2. Inconsistent animal handling or experimental procedures. | 1. Prepare fresh stock solutions from lyophilized powder for each new set of experiments. Quantify the peptide concentration after dissolution.2. Standardize all experimental protocols and ensure consistent handling of animals. |
| Adverse Reactions in Animals (e.g., skin irritation at injection site) | 1. High concentration of DMSO or other vehicle components.2. Immune reaction to the peptide or vehicle. | 1. Optimize the vehicle to use the lowest effective concentration of potentially irritating components. Consider alternative administration routes.2. Observe for signs of a systemic immune response. If localized, consider a more biocompatible vehicle. |
Quantitative Data Summary
The following table summarizes reported dosages and administration routes for WRW4 in various short-term mouse models. These can serve as a starting point for designing long-term studies, but optimization is essential.
| Animal Model | Disease/Condition Studied | WRW4 Dosage | Administration Route | Vehicle/Formulation |
| Male Swiss Mice | Inflammation (CFA-induced hyperalgesia) | 10 µ g/paw | Intraplantar (i.pl.) | Not Specified |
| C57BL/6J Mice | Acute Heart Failure (Myocardial Infarction) | 1 µg/kg | Subcutaneous (s.c.) | PBS |
| C57BL/6 Mice | Peritonitis (Carrageenan-induced) | 10 µ g/animal | Intraperitoneal (i.p.) | Saline |
| db/db Mice | Diabetes-induced Cognitive Decline | Not Specified | Intracerebroventricular (i.c.v.) | Not Specified |
Table adapted from BenchChem Application Notes.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides a general method for preparing this compound for subcutaneous or intraperitoneal injection.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Prepare a stock solution of this compound in fresh, sterile DMSO (e.g., 25 mg/mL). Ensure complete dissolution. This stock should be aliquoted and stored at -80°C for long-term use.
-
-
Working Solution Formulation (example for a final concentration of 2.5 mg/mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix well.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of sterile saline or PBS to bring the final volume to 1 mL. Mix until a clear solution is formed.
-
This formulation results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Note: The final concentration of DMSO and other components should be optimized to be non-toxic for the specific administration route and animal model. Prepare fresh on the day of the experiment.
-
Protocol 2: General Workflow for Long-Term In Vivo Study with this compound
This protocol outlines a generalized workflow. Specifics should be adapted to the research question and animal model.
-
Preliminary Studies:
-
Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose for the desired biological effect in your model.
-
Pharmacokinetic (PK) Study: A preliminary PK study is highly recommended to determine the half-life of your this compound formulation in the chosen animal model. This will inform the required dosing frequency.
-
Toxicity Assessment: A short-term toxicity study at the highest proposed dose can help identify potential adverse effects.
-
-
Long-Term Study Design:
-
Animal Model: Select the appropriate animal model for the chronic disease being studied.
-
Groups: Include a vehicle control group, a positive control group (if applicable), and one or more this compound treatment groups.
-
Administration: Based on the PK data, decide on the administration route and frequency (e.g., daily subcutaneous injections, continuous infusion via osmotic mini-pumps).
-
Duration: The study duration should be sufficient to observe the long-term effects of this compound on the disease pathology.
-
-
Monitoring During the Study:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in weight, behavior, food/water intake, or signs of injection site reaction.
-
Blood Sampling: Collect blood at regular intervals to monitor hematology, clinical chemistry, and potentially to measure this compound levels and anti-drug antibodies.
-
Efficacy Readouts: Measure disease-specific parameters at predetermined time points to assess the efficacy of the treatment.
-
-
End-of-Study Analysis:
-
Terminal Blood Collection: Collect a final blood sample for comprehensive analysis.
-
Tissue Collection: Harvest organs and tissues for histopathological analysis, target engagement studies (e.g., FPR2 occupancy), and biomarker analysis.
-
Visualizations
Caption: this compound competitively antagonizes FPR2, blocking agonist-induced signaling.
Caption: A generalized workflow for in vivo studies using this compound.
References
Validation & Comparative
A Comparative Guide to FPR Antagonism: WRW4-OH versus BOC-2
In the landscape of immunological research and drug development, the formyl peptide receptor (FPR) family, particularly FPR2, has emerged as a critical target for modulating inflammatory responses. The strategic antagonism of these receptors holds therapeutic promise for a variety of inflammatory diseases. This guide provides a detailed, objective comparison of two commonly used FPR antagonists, WRW4-OH and BOC-2, focusing on their performance, selectivity, and the experimental methodologies used to characterize them. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research applications.
Performance Comparison of this compound and BOC-2
This compound and BOC-2 are both peptide-based antagonists of the formyl peptide receptor family, yet they exhibit distinct selectivity profiles. This compound is a highly selective antagonist for FPR2, while BOC-2 acts as a non-selective antagonist, inhibiting both FPR1 and FPR2.[1][2][3] This fundamental difference in selectivity is a key determinant in their respective applications.
The primary mechanism of action for both compounds is competitive antagonism, where they bind to the receptor and block the binding of agonists, thereby preventing the initiation of downstream signaling cascades.[1][2]
Table 1: Quantitative Comparison of FPR Antagonists
| Antagonist | Target(s) | IC50 / Kd | Assay Type | Key Characteristics |
| This compound | FPR2 | IC50: ~0.23 µM | Inhibition of WKYMVm binding | High selectivity for FPR2 over FPR1. Does not inhibit FPR1 agonist (fMLF)-induced calcium increase. |
| BOC-2 | FPR1 & FPR2 | Apparent Kd: 230 nM (for FPR1) | Intracellular calcium mobilization | Non-selective antagonist of both FPR1 and FPR2. Less potent on FPR2 compared to FPR1. |
Signaling Pathways and Antagonist Intervention
FPR2 is a G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to Gi proteins. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger, while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, superoxide generation, and the activation of the MAPK/ERK pathway. Both this compound and BOC-2 exert their inhibitory effects by preventing the initial agonist binding, thus blocking this entire downstream cascade.
Experimental Protocols
The characterization of FPR antagonists like this compound and BOC-2 relies on a series of well-defined in vitro assays. The following are detailed protocols for two key experiments used to assess their efficacy and selectivity.
Intracellular Calcium Mobilization Assay
This assay is a cornerstone for evaluating the functional antagonism of FPRs by measuring the inhibition of agonist-induced intracellular calcium release.
Materials:
-
Human promyelocytic leukemia (HL-60) cells or other cells stably transfected to express human FPR1 or FPR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
FPR1 agonist (e.g., fMLF).
-
FPR2 agonist (e.g., WKYMVm).
-
Test compounds: this compound and BOC-2.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Preparation: Culture cells to the appropriate density and seed them into 96-well plates.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate them with Fluo-4 AM loading solution in the dark at 37°C for 1 hour.
-
Antagonist Pre-incubation: After washing to remove excess dye, add serial dilutions of the antagonist (this compound or BOC-2) to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Inject the appropriate agonist (fMLF for FPR1-expressing cells, WKYMVm for FPR2-expressing cells) into the wells.
-
Data Analysis: Immediately begin recording fluorescence intensity over time. The peak fluorescence response is proportional to the intracellular calcium concentration. Calculate the percent inhibition of the agonist response by the antagonist at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant, a key function mediated by FPRs.
Materials:
-
Neutrophils or other migratory cells expressing FPRs.
-
Boyden chamber apparatus with microporous membranes (e.g., 3 µm pore size for neutrophils).
-
Chemoattractant (FPR agonist like fMLF or WKYMVm).
-
Test compounds: this compound and BOC-2.
-
Cell culture medium.
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist (this compound or BOC-2) or vehicle control.
-
Chamber Assembly: Place the chemoattractant in the lower wells of the Boyden chamber. Place the microporous membrane over the lower wells.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration. The incubation time will vary depending on the cell type.
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Data Analysis: Count the number of migrated cells in several microscopic fields for each condition. Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
Experimental Workflow for Antagonist Validation
The validation of a novel FPR antagonist typically follows a logical and stepwise experimental workflow to comprehensively characterize its activity and selectivity.
Conclusion
The choice between this compound and BOC-2 for FPR antagonism is primarily dictated by the specific research question. This compound, with its high selectivity for FPR2, is the superior tool for dissecting the specific roles of this receptor subtype in physiological and pathological processes. In contrast, BOC-2's broader activity against both FPR1 and FPR2 makes it a useful tool for studying the combined effects of antagonizing both receptors or when a non-selective blockade is desired. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of these and other novel FPR antagonists, ensuring the generation of reliable and reproducible data in the pursuit of new therapeutic strategies for inflammatory diseases.
References
- 1. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 2. FPR2: A Novel Promising Target for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) inhibits the angiogenic activity of heparin-binding growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WRW4-OH and PBP10 Specificity for the Formyl Peptide Receptor 2
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the specificity of two widely used antagonists for the Formyl Peptide Receptor 2 (FPR2): WRW4-OH and PBP10. The selection of a highly specific antagonist is critical for accurately dissecting the role of FPR2 in inflammatory and immune responses, as well as for the development of targeted therapeutics. This document summarizes key performance data, outlines detailed experimental protocols for specificity determination, and presents visual diagrams of relevant signaling pathways and workflows to aid in experimental design and interpretation.
Executive Summary
Both this compound and PBP10 are potent and selective antagonists of FPR2, a G protein-coupled receptor involved in a diverse range of physiological and pathological processes. While both molecules effectively block FPR2-mediated signaling, they do so through distinct mechanisms of action. This compound acts as a competitive antagonist, directly competing with agonists for the same binding site on the receptor.[1] In contrast, PBP10, a cell-permeable peptide, is understood to exert its inhibitory effects through an intracellular mechanism, primarily by binding to phosphatidylinositol 4,5-bisphosphate (PIP2), which is crucial for FPR2 signaling.[1]
The choice between these two antagonists depends on the specific experimental goals. This compound is ideal for studying ligand-receptor interactions at the cell surface, while PBP10 provides a tool to investigate the role of intracellular signaling components in FPR2 function.
Data Presentation: Quantitative Comparison of this compound and PBP10
The following table summarizes the key specificity and performance parameters of this compound and PBP10 based on available experimental data.
| Feature | This compound | PBP10 |
| Target(s) | Selective for FPR2/FPRL1 | Selective for FPR2 |
| Mechanism of Action | Competitive antagonist of FPR2.[1] | Intracellular inhibitor of FPR2 signaling via PIP2 binding.[1] |
| Potency (IC50/Effective Concentration) | IC50 ≈ 0.23 µM (for inhibiting WKYMVm binding to FPR2). | No specific IC50 from competitive binding assays is consistently reported. Effectively used at concentrations around 1 µM to inhibit FPR2-mediated functions (e.g., superoxide production, calcium mobilization). |
| Selectivity | Selective for FPR2 over FPR1; does not inhibit FPR1 agonist (fMLF)-induced calcium increase. | Selective for FPR2 over FPR1; has no effect on FPR1 signaling in neutrophils. |
| Cell Permeability | Generally considered cell-impermeable. | Cell-permeable due to Rhodamine B conjugation. |
| Commonly Used in vitro Concentrations | 1-10 µM | 1-10 µM |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of this compound and PBP10. The following are protocols for key experiments used to determine their specificity.
Competitive Radioligand Binding Assay
This assay directly measures the ability of an unlabeled antagonist (this compound or a non-fluorescent version of PBP10) to compete with a radiolabeled ligand for binding to FPR2, allowing for the determination of the antagonist's binding affinity (Ki).
a. Materials:
-
Cells: HEK293 or HL-60 cells stably transfected with human FPR2.
-
Radioligand: A high-affinity radiolabeled FPR2 agonist (e.g., [3H]-WKYMVm).
-
Test Compounds: this compound and a non-fluorescent PBP10 analogue.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, ice-cold.
-
-
Equipment: 96-well plates, cell harvester, scintillation counter.
b. Protocol:
-
Membrane Preparation: Prepare cell membranes from the FPR2-expressing cells.
-
Assay Setup: In a 96-well plate, add varying concentrations of the unlabeled antagonist.
-
Add a fixed concentration of the radioligand to each well.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters and add scintillation fluid. Measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled agonist) from the total binding. Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay determines the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by an FPR2 agonist.
a. Materials:
-
Cells: Human neutrophils or a cell line stably expressing human FPR2 (e.g., HL-60 or HEK293 cells).
-
Calcium Indicator Dye: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonists: A selective FPR2 agonist (e.g., WKYMVm) and a selective FPR1 agonist (e.g., fMLF) for selectivity testing.
-
Test Compounds: this compound and PBP10.
-
Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4).
-
Equipment: Fluorescence plate reader with kinetic reading capabilities and injectors.
b. Protocol:
-
Cell Preparation: Culture cells to an appropriate density. On the day of the experiment, harvest the cells and resuspend them in assay buffer.
-
Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with the dye (e.g., Fura-2 AM) at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove extracellular dye and resuspend them in the assay buffer.
-
Assay Setup: Aliquot the cell suspension into a 96-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or PBP10) for 15-30 minutes at 37°C.
-
Measurement: Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject the FPR2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) to stimulate the cells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes) to capture the peak response.
-
Selectivity Testing: In separate wells, pre-incubate with the antagonist and then stimulate with the FPR1 agonist (fMLF) to assess selectivity.
-
Data Analysis: Calculate the peak fluorescence response and determine the IC50 of the antagonist by plotting the percentage of inhibition of the agonist-induced response against the antagonist concentration. A lack of inhibition of the FPR1-mediated response confirms selectivity for FPR2.
Conclusion
This compound and PBP10 are both highly selective and potent antagonists of FPR2, making them invaluable tools for immunological and pharmacological research. Their distinct mechanisms of action provide researchers with complementary approaches to investigate the multifaceted roles of FPR2. While this compound allows for the study of direct receptor competition, PBP10 enables the exploration of the intracellular signaling machinery essential for FPR2 function. A thorough understanding of their respective specificities and mechanisms, as outlined in this guide, is paramount for the design of robust experiments and the accurate interpretation of their results.
References
WRW4-OH: A Precision Tool for FPR2 Research Overcoming the Ambiguity of Non-Specific Inhibitors
For researchers navigating the complex signaling pathways of Formyl Peptide Receptors (FPRs), the selective antagonist WRW4-OH emerges as a superior alternative to traditional, non-specific inhibitors. This guide provides a comprehensive comparison, supported by experimental data, to highlight the enhanced selectivity and utility of this compound in dissecting the specific roles of FPR2 in inflammation, immune response, and neurodegenerative diseases.
The FPR family, comprising FPR1, FPR2, and FPR3, represents a class of G protein-coupled receptors that are pivotal in sensing bacterial components and host-derived inflammatory mediators.[1][2] However, the overlapping ligand recognition and signaling cascades of these receptors have historically posed a challenge in delineating their individual functions. Non-specific inhibitors, while useful in broadly probing FPR activity, often lead to ambiguous results due to their simultaneous action on multiple receptor subtypes. This compound, a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp), offers a solution by providing potent and selective antagonism of FPR2.[3][4]
Unraveling Selectivity: A Quantitative Comparison
The key advantage of this compound lies in its remarkable selectivity for FPR2 over other FPR family members. This selectivity is quantified by comparing its inhibitory concentration (IC50) across the different receptors. In contrast, non-specific inhibitors like BOC-2 and Cyclosporin H demonstrate a broader spectrum of activity.
| Antagonist | Target(s) | IC50 / Ki | Assay Type | Key Notes |
| WRW4 | FPR2 | IC50: 0.23 µM [3] | WKYMVm-induced binding inhibition | Highly selective for FPR2; does not inhibit FPR1 agonist fMLF-induced calcium increase. |
| FPR3 | pIC50 = 6.0 | F2L-induced activation in transfected HEK293 cells | First antagonist shown to completely inhibit FPR3 activation by F2L. | |
| BOC-2 (Boc-FLFLF) | FPR1 & FPR2 | Apparent KD: 230 nM (FPR1) | Intracellular calcium mobilization | Non-specific competitive inhibitor for both FPR1 and FPR2. |
| Cyclosporin H | Primarily FPR1 | Not specified in direct comparative studies | Functional Assays | Suggested as a more specific inhibitor for FPR1 compared to BOC-peptides. |
| Boc-MLF | Primarily FPR1 | Not specified in direct comparative studies | Functional Assays | Can antagonize both FPR1 and FPR2 at higher concentrations. |
Note: The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Deciphering the Mechanism: FPR Signaling and Inhibition
FPRs, upon activation by their respective agonists, trigger a cascade of intracellular signaling events primarily through Gαi proteins. This leads to the activation of Phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium. This signaling hub modulates critical cellular functions such as chemotaxis, superoxide generation, and degranulation. This compound exerts its effect by competitively binding to FPR2, thereby blocking agonist-induced receptor activation and the subsequent downstream signaling.
Experimental Validation of Antagonist Specificity
The determination of an antagonist's selectivity is a multi-step process involving both binding and functional assays. This rigorous validation ensures the reliability of the compound as a research tool.
The Logical Advantage of this compound
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize FPR inhibitors.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Materials:
-
HEK293 cells stably transfected with human FPR2.
-
Radioligand (e.g., [3H]-LXA4 or a suitable high-affinity FPR2 radioligand).
-
Test compounds (this compound and other inhibitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, incubate a constant concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values using non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (IC50) of an antagonist by its ability to block the increase in intracellular calcium concentration induced by an agonist.
-
Materials:
-
HL-60 or RBL-2H3 cells stably transfected with human FPR2.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
FPR2 agonist (e.g., WKYMVm).
-
Test compounds (this compound and other inhibitors).
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject the FPR2 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured.
-
Determine the inhibitory effect of the antagonist by comparing the peak fluorescence response in treated cells to that in control cells and calculate the IC50 value.
-
References
A Comparative Guide to Confirming the Inhibitory Effect of WRW4-OH on FPRL1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WRW4-OH with other potential inhibitors of Formyl Peptide Receptor-Like 1 (FPRL1), a G protein-coupled receptor implicated in inflammatory responses and neurodegenerative disorders. We present supporting experimental data, detailed protocols for key assays, and visualizations of the signaling pathways and experimental workflows to aid in the objective assessment of this compound's inhibitory effects.
Unveiling the Antagonists: A Head-to-Head Comparison
This compound is a derivative of the hexapeptide WRW4, a known antagonist of FPRL1. To objectively evaluate its inhibitory potential, a comparison with other compounds targeting the formyl peptide receptor family is crucial. The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of WRW4 and other relevant compounds.
| Compound | Primary Target | IC50 (µM) for Primary Target | Notes on FPRL1 Inhibition |
| WRW4 | FPRL1 | 0.23 [1] | A specific and potent antagonist of FPRL1. |
| Cyclosporin H | FPR | 0.7[2] | A potent and selective antagonist for the formyl peptide receptor (FPR), not FPRL1. Useful for distinguishing between FPR and FPRL1 signaling. |
| Boc-MLF | FPR | 0.63[2] | A specific antagonist for FPR. It has been noted to inhibit FPRL1 signaling at higher, unspecified concentrations. |
| Boc-FLFLF | FPR1 | 0.23 (KD) | A selective antagonist for FPR1. It may also inhibit FPRL1 at higher concentrations, though a specific IC50 for FPRL1 is not readily available. |
| ICT12035 | FPR1 | 0.03 | A potent and selective small molecule antagonist for FPR1, with over 100-fold selectivity against FPR2 (FPRL1). The direct IC50 for FPRL1 is not specified.[3] |
Delving into the Mechanism: The FPRL1 Signaling Pathway
Activation of FPRL1 by its agonists, such as the synthetic peptide WKYMVm or the endogenous amyloid beta-42, initiates a cascade of intracellular signaling events. Understanding this pathway is fundamental to interpreting the inhibitory effects of antagonists like this compound. The primary signaling cascade involves the activation of G-proteins, leading to downstream effects such as calcium mobilization, chemotaxis, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK).
Caption: FPRL1 signaling cascade upon agonist binding and its inhibition by this compound.
Experimental Blueprint: Confirming Inhibition
To rigorously confirm the inhibitory effect of this compound on FPRL1, a series of well-established cellular assays are essential. These assays quantify the downstream consequences of FPRL1 activation and its blockade by the antagonist.
Caption: Workflow for assessing the inhibitory effect of this compound on FPRL1.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon FPRL1 activation, a key downstream signaling event.
Materials:
-
FPRL1-expressing cells (e.g., transfected HEK293 or HL-60 cells)
-
This compound
-
FPRL1 agonist (e.g., WKYMVm)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed FPRL1-expressing cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Antagonist Pre-incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader set to record fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the plate reader's injector to add a pre-determined concentration of the FPRL1 agonist (e.g., WKYMVm) to each well.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity (peak - baseline) is proportional to the intracellular calcium concentration. Plot the response against the concentration of this compound to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of cells to migrate along a chemical gradient, a key function mediated by FPRL1 activation.
Materials:
-
FPRL1-expressing cells (e.g., human neutrophils or differentiated HL-60 cells)
-
This compound
-
FPRL1 agonist (e.g., WKYMVm) as a chemoattractant
-
Chemotaxis chamber (e.g., 96-well plate with a porous membrane, 3-5 µm pores)
-
Cell culture medium with low serum (e.g., RPMI 1640 with 0.1% BSA)
-
Calcein AM (for cell labeling and quantification)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest FPRL1-expressing cells and resuspend them in serum-free medium.
-
Label the cells with Calcein AM (final concentration 1-5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with serum-free medium and resuspend them at a concentration of 1 x 10^6 cells/mL in medium containing various concentrations of this compound or vehicle.
-
-
Assay Setup:
-
Add the chemoattractant (FPRL1 agonist) at an optimal concentration to the lower wells of the chemotaxis chamber. Include a negative control with medium only.
-
Place the porous membrane over the lower wells.
-
Add 50-100 µL of the cell suspension (pre-incubated with this compound or vehicle) to the upper chamber of each well.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis: The fluorescence intensity is directly proportional to the number of migrated cells. Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK, a downstream kinase in the FPRL1 signaling pathway.
Materials:
-
FPRL1-expressing cells
-
This compound
-
FPRL1 agonist (e.g., WKYMVm)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed FPRL1-expressing cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with the FPRL1 agonist for 5-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe it with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK using densitometry software. The ratio of phospho-ERK to total ERK indicates the level of ERK activation. Plot the percentage of inhibition of ERK phosphorylation against the concentration of this compound to determine the IC50.
Logical Framework for Inhibition Confirmation
The confirmation of this compound's inhibitory effect on FPRL1 follows a logical progression, starting from the receptor-ligand interaction and moving to downstream functional consequences.
References
A Comparative Analysis of WRW4-OH and Other FPR2 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of inflammation, immune response, and related pathologies, the selection of a precise and well-characterized antagonist for the Formyl Peptide Receptor 2 (FPR2) is of paramount importance. This guide provides a comprehensive comparative analysis of WRW4-OH and other prominent FPR2 antagonists, with a focus on their performance, mechanism of action, and the experimental protocols essential for their evaluation.
FPR2, a G protein-coupled receptor, has emerged as a critical modulator of both pro-inflammatory and pro-resolving pathways, making it an attractive therapeutic target. Its activation by a diverse array of ligands initiates signaling cascades that influence cellular responses such as chemotaxis, calcium mobilization, and superoxide production. The strategic use of specific antagonists is crucial for dissecting the nuanced roles of FPR2 in health and disease. This guide focuses on a comparative analysis of this compound, alongside the widely studied antagonists WRW4, PBP10, and Boc-MLF, to facilitate informed experimental design and data interpretation.
Data Presentation: A Comparative Overview of FPR2 Antagonists
The following tables summarize the key characteristics and quantitative performance data for this compound and other selected FPR2 antagonists based on published scientific literature. It is important to note that the vast majority of research has been conducted on WRW4, the C-terminally amidated version of the WRWWWW peptide. While this compound, with a C-terminal carboxylic acid, is commercially available, direct comparative studies on its potency relative to WRW4 are not extensively documented. Based on the available information, their biological activities are often presented as equivalent.
Table 1: Key Characteristics of Selected FPR2 Antagonists
| Feature | This compound / WRW4 | PBP10 | Boc-MLF |
| Sequence/Structure | Trp-Arg-Trp-Trp-Trp-Trp-OH / NH2 | Rhodamine B-QRLFQVKGRR | tert-butoxycarbonyl-Met-Leu-Phe-OH |
| Type | Synthetic Peptide | Gelsolin-derived Peptide | Synthetic Peptide |
| Primary Target(s) | FPR2 | FPR2 | FPR1 |
| Selectivity | Selective for FPR2 over FPR1[1][2] | Selective for FPR2 over FPR1[3] | Preferentially inhibits FPR1, with partial inhibition of FPR2 at higher concentrations |
| Cell Permeability | No | Yes | Yes |
Table 2: Performance Data of FPR2 Antagonists
| Antagonist | Potency (IC50 / Effective Concentration) | Assay Type | Key Notes |
| WRW4 | 0.23 µM[4] | Inhibition of WKYMVm binding to FPR2 | Widely used as a selective and potent competitive antagonist for FPR2. |
| PBP10 | ~1 µM (effective concentration) | Inhibition of FPR2-mediated functions (e.g., superoxide production, calcium mobilization) | No consistent IC50 value reported; acts via a unique intracellular mechanism. |
| Boc-MLF | 0.63 µM (for fMLF-induced superoxide production via FPR1) | Superoxide Production | Primarily an FPR1 antagonist; its effect on FPR2 requires higher concentrations. |
Mechanisms of Action: Distinct Modes of FPR2 Inhibition
The antagonists discussed in this guide employ different strategies to block FPR2 signaling, a critical consideration for experimental design.
-
This compound / WRW4: The Competitive Antagonist WRW4 functions as a classical competitive antagonist. It directly competes with FPR2 agonists for the same binding site on the extracellular domain of the receptor. This steric hindrance prevents agonist binding and subsequent receptor activation, thereby inhibiting all downstream signaling pathways.
-
PBP10: The Intracellular Signaling Inhibitor PBP10 exhibits a unique mechanism of action. This cell-permeable peptide, derived from the plasma protein gelsolin, does not directly compete with agonists at the extracellular binding site. Instead, it traverses the cell membrane and is thought to bind to phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid. By sequestering PIP2, PBP10 disrupts the downstream signaling cascade necessary for FPR2-mediated cellular responses, such as actin cytoskeleton rearrangement and NADPH oxidase activation.
-
Boc-MLF: The FPR1-Preferring Antagonist Boc-MLF is a competitive antagonist that shows a higher affinity for FPR1. At lower concentrations, it selectively blocks FPR1-mediated responses. However, at higher concentrations, it can exhibit cross-reactivity and partially inhibit FPR2 signaling. This lack of high specificity for FPR2 makes it a less ideal choice for studies focused solely on this receptor.
Experimental Protocols: Methodologies for Antagonist Characterization
The following are detailed protocols for key experiments used to characterize and compare the performance of FPR2 antagonists.
Intracellular Calcium Mobilization Assay
This assay is a primary functional readout for Gq-coupled GPCRs like FPR2 and measures the ability of an antagonist to block agonist-induced release of intracellular calcium.
Objective: To determine the potency of an antagonist in inhibiting agonist-induced intracellular calcium flux.
Materials:
-
FPR2-expressing cells (e.g., HL-60 or HEK293 cells stably transfected with human FPR2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
FPR2 agonist (e.g., WKYMVm)
-
Antagonist of interest (e.g., this compound)
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Preparation: Culture FPR2-expressing cells to an optimal density.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove extracellular dye.
-
Antagonist Incubation: Resuspend the cells in assay buffer and pre-incubate with varying concentrations of the antagonist for 15-30 minutes at 37°C.
-
Baseline Reading: Measure the baseline fluorescence in a plate reader.
-
Agonist Stimulation: Add a pre-determined concentration of the FPR2 agonist (typically the EC80 to ensure a robust signal) to stimulate the cells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is proportional to the intracellular calcium concentration. The inhibitory potency of the antagonist is determined by calculating the IC50 value from a dose-response curve.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant, a key physiological response mediated by FPR2.
Objective: To quantify the inhibition of cell migration towards an FPR2 agonist.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane
-
FPR2-expressing cells (e.g., primary neutrophils or monocytes)
-
Chemotaxis Buffer (e.g., RPMI 1640 with 0.1% BSA)
-
FPR2 agonist (chemoattractant)
-
Antagonist of interest
-
Cell staining reagents and a microscope or a plate reader for quantification
Procedure:
-
Chamber Setup: Fill the lower wells of the chemotaxis chamber with the chemoattractant (FPR2 agonist).
-
Cell Preparation: Pre-incubate the FPR2-expressing cells with various concentrations of the antagonist or vehicle control.
-
Cell Loading: Place the cell suspension in the upper chamber, separated from the lower chamber by the microporous membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration (typically 30-90 minutes).
-
Quantification: After incubation, remove the membrane. The cells that have migrated to the underside of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the number of migrated cells compared to the control. An IC50 value can be calculated from a dose-response curve.
Competitive Radioligand Binding Assay
This assay directly measures the ability of an antagonist to displace a radiolabeled ligand from FPR2, providing a quantitative measure of its binding affinity (Ki).
Objective: To determine the binding affinity of an antagonist to FPR2.
Materials:
-
Cell membranes from FPR2-expressing cells
-
Radiolabeled FPR2 ligand (e.g., [³H]-WKYMVm)
-
Antagonist of interest
-
Binding Buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Incubation: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value of the antagonist is determined from a competition binding curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.
Caption: FPR2 Signaling Pathway.
Caption: Mechanisms of FPR2 Antagonists.
Caption: Experimental Workflow for Antagonist Validation.
References
specificity of WRW4-OH for FPR2 over FPR1 and FPR3
A Comparative Guide to the Specificity of WRW4-OH for FPR2 over FPR1 and FPR3
For researchers and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of the antagonist this compound's specificity for the Formyl Peptide Receptor 2 (FPR2) over its closely related family members, FPR1 and FPR3. The following information, supported by experimental data, is intended to assist in the design and interpretation of studies involving the modulation of the FPR family.
Quantitative Comparison of this compound Activity
The selectivity of this compound is demonstrated by its differential inhibitory activity against FPR1, FPR2, and FPR3. The following table summarizes the available quantitative and qualitative data from in vitro studies.
| Receptor | Ligand/Agonist | Assay Type | Parameter | Value/Effect | Reference(s) |
| FPR2 | WKYMVm | Competitive Binding | IC50 | 0.23 µM | [1][2] |
| FPR1 | fMLF | Calcium Mobilization | Inhibition | No significant inhibition | [1] |
| FPR3 | F2L | Functional Assay | Inhibition | Complete inhibition reported | [1][3] |
Note: The IC50 value represents the concentration of an antagonist required to inhibit 50% of the specific binding of an agonist.
Experimental Protocols
The determination of this compound's specificity relies on a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to FPR2.
-
Objective: To determine the IC50 value of this compound for FPR2.
-
Materials:
-
Cells or cell membranes expressing human FPR2 (e.g., transfected RBL-2H3 cells)
-
Radiolabeled FPR2 agonist (e.g., [3H]WKYMVm)
-
Unlabeled this compound peptide
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
A dilution series of unlabeled this compound is prepared in the binding buffer.
-
In a 96-well plate, a fixed amount of cell membranes expressing FPR2 is added.
-
The various concentrations of unlabeled this compound are added to the wells.
-
A fixed concentration of the radiolabeled FPR2 agonist is added to all wells.
-
To determine non-specific binding, a high concentration of an unlabeled agonist is added to a set of control wells.
-
The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed to calculate the IC50 value of this compound.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by an FPR agonist.
-
Objective: To assess the functional antagonism of this compound on FPR1, FPR2, and FPR3.
-
Materials:
-
Cells expressing the target receptor (e.g., human neutrophils, or cell lines transfected with FPR1, FPR2, or FPR3)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
FPR1 agonist (e.g., fMLF), FPR2 agonist (e.g., WKYMVm), and FPR3 agonist (e.g., F2L)
-
This compound peptide
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Cells are loaded with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
The cells are washed to remove excess dye.
-
The loaded cells are plated into a 96-well black, clear-bottom microplate.
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control for 10-30 minutes.
-
The plate is placed in the fluorescence plate reader, and baseline fluorescence is measured.
-
The specific agonist for the receptor being tested is injected into the wells, and fluorescence intensity is recorded over time.
-
The peak fluorescence response is calculated to determine the extent of inhibition by this compound.
-
Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the directed migration of cells towards an FPR2 agonist.
-
Objective: To determine the effect of this compound on a key physiological response mediated by FPR2.
-
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Cells expressing FPR2 (e.g., human neutrophils)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)
-
FPR2 agonist (e.g., WKYMVm) as a chemoattractant
-
This compound peptide
-
-
Procedure:
-
The FPR2 agonist is placed in the lower wells of the chemotaxis chamber.
-
In a separate tube, cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
The pre-incubated cell suspension is added to the upper wells, which are separated from the lower wells by a porous membrane.
-
The chamber is incubated at 37°C for 1-3 hours to allow for cell migration.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The migrated cells on the bottom surface of the membrane are fixed, stained, and counted under a microscope.
-
Signaling Pathways and Experimental Workflow
The formyl peptide receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi). Activation of these receptors by their respective agonists initiates a signaling cascade that leads to various cellular responses, including chemotaxis, superoxide generation, and the release of inflammatory mediators. This compound exerts its antagonistic effect by blocking the initial step of agonist binding to the receptor.
References
Navigating FPR2 Antagonism: A Comparative Analysis of WRW4-OH and Alternative Modulators
For researchers, scientists, and drug development professionals investigating the intricate roles of Formyl Peptide Receptor 2 (FPR2) in inflammation, immunity, and disease, the selection of a potent and selective antagonist is paramount. This guide provides an objective comparison of WRW4-OH, a widely utilized FPR2 antagonist, with other common alternatives, supported by experimental data to inform your research and development endeavors.
This compound, a synthetic peptide, has emerged as a valuable tool for dissecting FPR2-mediated signaling pathways. Its efficacy, however, must be considered in the context of other available modulators. This guide delves into a comparative analysis of this compound, the non-selective FPR1/FPR2 antagonist BOC-2, and the selective FPR2 antagonist PBP10, offering insights into their performance across different cellular contexts.
Comparative Efficacy of FPR2 Antagonists
The selection of an appropriate FPR2 antagonist is critically dependent on its potency and selectivity. The following table summarizes available quantitative data on the inhibitory activity of this compound and its alternatives. It is important to note that direct comparative studies across a wide range of cell lines using standardized assays are limited. The presented data is compiled from various sources, and experimental conditions should be considered when interpreting these values.
| Antagonist | Target(s) | Cell Line | Assay Type | Efficacy (IC50/Ki/Effective Concentration) | Reference |
| This compound (WRW4) | FPR2/FPRL1 | RBL-2H3 (rat basophilic leukemia) expressing FPR2 | Competitive Binding (inhibition of WKYMVm binding) | ~0.23 µM | [1][2][3][4] |
| A72 (canine fibrosarcoma) | Dose-response (inhibition of viral infection) | Not specified | [5] | ||
| CRFK (Crandell Rees feline kidney) | Dose-response (inhibition of viral infection) | Not specified | |||
| Human Neutrophils | Chemotaxis, Superoxide Generation, Calcium Mobilization | Inhibition observed | |||
| Human Macrophages | Inhibition of Aβ42 internalization | Inhibition observed | |||
| BOC-2 | FPR1 & FPR2 | Not specified | Not specified | 10 µM for effective antagonism | |
| FPR1 | Not specified | Intracellular Calcium Mobilization | Apparent KD: 230 nM | ||
| PBP10 | FPR2 | Not specified | Functional (NADPH oxidase activity) | Not specified |
Delving into the Mechanisms: Signaling and Experimental Workflows
Understanding the underlying signaling pathways and the experimental methods used to assess antagonist efficacy is crucial for interpreting the comparative data.
FPR2 Signaling Pathway and Antagonist Intervention
FPR2 is a G protein-coupled receptor (GPCR) that, upon activation by agonists such as WKYMVm, initiates a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular responses. This compound acts as a competitive antagonist, blocking the binding of agonists to FPR2 and thereby inhibiting this signaling cascade. PBP10, in contrast, is thought to act intracellularly, disrupting signaling processes downstream of receptor activation. BOC-2 non-selectively blocks both FPR1 and FPR2.
Caption: FPR2 signaling cascade and points of antagonist inhibition.
Experimental Workflow: Chemotaxis Assay
A key functional assay to evaluate the efficacy of FPR2 antagonists is the chemotaxis assay, which measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are essential.
Competitive Radioligand Binding Assay
This assay quantifies the ability of an antagonist to displace a radiolabeled agonist from FPR2, providing a measure of its binding affinity.
-
Cell Preparation: Utilize a cell line engineered to express high levels of FPR2, such as RBL-2H3 cells transfected with human FPR2. Prepare cell membranes through homogenization and centrifugation.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, and 0.1% bovine serum albumin (BSA).
-
Procedure:
-
Incubate cell membranes with a constant concentration of a radiolabeled FPR2 agonist (e.g., [³H]-WKYMVm).
-
Add increasing concentrations of the unlabeled antagonist (this compound, BOC-2, or PBP10).
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration following agonist stimulation of FPR2.
-
Cell Preparation: Use FPR2-expressing cells, such as human neutrophils or transfected cell lines (e.g., HL-60 or RBL-2H3 cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of the antagonist or vehicle control.
-
Stimulate the cells with an FPR2 agonist (e.g., WKYMVm).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
-
Data Analysis: The peak fluorescence response corresponds to the maximal increase in intracellular calcium. Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the effect of an antagonist on the directed migration of cells towards an FPR2 agonist.
-
Cell Preparation: Isolate primary cells like human neutrophils or use a motile cell line expressing FPR2.
-
Assay Setup:
-
Place a porous membrane (e.g., polycarbonate with 3-5 µm pores) between the upper and lower chambers of a Boyden chamber.
-
Add a solution containing the FPR2 agonist to the lower chamber.
-
Pre-incubate the cells with the antagonist or vehicle control.
-
Add the pre-incubated cells to the upper chamber.
-
-
Procedure:
-
Incubate the chamber for a sufficient time to allow cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
-
Data Analysis: Count the number of migrated cells per high-power field under a microscope. Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
References
A Comprehensive Literature Review of WRW4 Validation Studies as a Selective FPR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth review of the validation studies for the synthetic hexapeptide Trp-Arg-Trp-Trp-Trp-Trp, a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2). The literature predominantly refers to the C-terminal amide form of this peptide as WRW4 , for which extensive validation data is available. A C-terminal acid form, designated as WRW4-OH , is also recognized, though specific quantitative validation studies for this variant are less prevalent in the reviewed literature. This guide will focus on the comprehensive data available for WRW4, which is widely used to investigate the physiological and pathological roles of FPR2.
Comparison of WRW4 with Other FPR Antagonists
WRW4's high selectivity for FPR2 makes it a valuable tool compared to other antagonists that exhibit activity across different formyl peptide receptors. The following table summarizes the performance of WRW4 in comparison to other commonly used FPR antagonists.[1]
| Antagonist | Target(s) | IC50 / Effective Concentration | Key Features |
| WRW4 | Selective FPR2 | ~0.23 µM (for inhibiting WKYMVm binding)[1][2][3] | High specificity for FPR2 over FPR1.[1] Widely used as a selective tool for studying FPR2 functions. |
| BOC-2 | FPR1 and FPR2 | ~10 µM for effective antagonism | Non-specific, blocking both FPR1 and FPR2. Useful for studying combined FPR1/2 effects. |
| PBP10 | Selective FPR2 | Not specified | A cell-permeable peptide that is also highly specific for FPR2. |
Quantitative Data Summary for WRW4 Validation
The antagonistic activity of WRW4 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Assay | Agonist | Cell Type | IC50 Value |
| Inhibition of Agonist Binding | WKYMVm | FPR2-expressing cells | ~0.23 µM |
| Inhibition of Intracellular Calcium Release | WKYMVm, MMK-1, Amyloid β42, F peptide | FPR2-expressing cells (e.g., neutrophils) | Inhibition demonstrated, specific IC50 not consistently reported |
| Inhibition of Chemotactic Migration | Amyloid β42 | Human neutrophils | Inhibition demonstrated |
| Inhibition of Superoxide Generation | Amyloid β42 | Human neutrophils | Inhibition demonstrated |
Experimental Protocols for WRW4 Validation
Detailed methodologies are crucial for the replication and verification of experimental findings. Below are summaries of key experimental protocols used in the validation of WRW4.
Competitive Radioligand Binding Assay
This assay is fundamental in determining the binding affinity of WRW4 to FPR2 and its ability to competitively inhibit the binding of a known agonist.
-
Objective: To quantify the ability of WRW4 to displace a radiolabeled or fluorescently-labeled agonist from FPR2.
-
Protocol:
-
FPR2-expressing cells (e.g., HEK293 or RBL-2H3 cells stably transfected with human FPR2) are incubated with a constant concentration of a labeled FPR2 agonist (e.g., [3H]-LXA4 or FITC-labeled WKYMVm).
-
Increasing concentrations of unlabeled WRW4 are added to compete for binding to the receptor.
-
Following incubation, unbound ligand is washed away, and the amount of labeled agonist bound to the cells is quantified using a scintillation counter (for radiolabels) or flow cytometry (for fluorescent labels).
-
The data is analyzed to calculate the IC50 value of WRW4, which is the concentration required to inhibit 50% of the specific binding of the labeled agonist.
-
Intracellular Calcium Mobilization Assay
This functional assay assesses the ability of WRW4 to block the downstream signaling cascade initiated by FPR2 activation, specifically the release of intracellular calcium.
-
Objective: To measure the inhibition of agonist-induced intracellular calcium influx by WRW4.
-
Protocol:
-
FPR2-expressing cells (e.g., human neutrophils or transfected cell lines) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are pre-incubated with varying concentrations of WRW4 or a vehicle control.
-
An FPR2 agonist (e.g., WKYMVm) is added to stimulate the cells.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometer or fluorescence microscope.
-
The inhibitory effect of WRW4 is determined by comparing the peak fluorescence response in treated cells to that of control cells.
-
Chemotaxis Assay
This assay evaluates the functional consequence of WRW4's antagonistic activity on cell migration, a key biological process mediated by FPR2.
-
Objective: To determine the effect of WRW4 on the directed migration of cells towards an FPR2 agonist.
-
Protocol:
-
A Boyden chamber or a similar migration assay system is used, which consists of two compartments separated by a microporous membrane.
-
The lower chamber is filled with a medium containing an FPR2 agonist (chemoattractant).
-
A suspension of cells (e.g., isolated human neutrophils) pre-incubated with WRW4 or a vehicle control is placed in the upper chamber.
-
The chamber is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant.
-
After incubation, the membrane is fixed and stained, and the number of migrated cells on the lower side of the membrane is counted.
-
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of FPR2 and the general workflow for validating an antagonist like WRW4.
References
Safety Operating Guide
Proper Disposal of WRW4-OH: A Guide for Laboratory Professionals
For immediate reference, treat WRW4-OH as a potentially hazardous chemical and follow your institution's hazardous waste disposal protocols. Do not dispose of this compound down the drain or in regular solid waste streams.
This guide provides essential safety and logistical information for the proper disposal of this compound, a bioactive peptide. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating the compound as hazardous is mandatory.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
Waste Identification and Segregation
Proper identification and segregation of waste streams are critical to ensure safe disposal.
-
Solid this compound Waste: This includes expired or unused lyophilized powder, as well as any weighing papers or other materials that have come into direct contact with the solid peptide.
-
Liquid this compound Waste: This category includes any prepared solutions of this compound, as well as the rinsate from cleaning contaminated glassware.
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, must be considered contaminated.
Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, creating a more hazardous situation.
Step-by-Step Disposal Procedures
The following protocols outline the recommended steps for disposing of different forms of this compound waste.
Inactivation of Bioactive Peptide
For liquid waste containing this compound, inactivation of its biological activity is a recommended precautionary step. This can be achieved through chemical degradation. Two common methods are:
-
Acid or Base Hydrolysis: Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) and let it stand for several hours at room temperature. This will break the peptide bonds.
-
Oxidation: Add a 10% bleach solution to the peptide waste and allow it to react.
After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before being collected as hazardous waste.
Collection and Storage of Waste
-
Liquid Waste: Collect all inactivated and neutralized this compound solutions in a designated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for aqueous chemical waste. The label must include "Hazardous Waste," the full chemical name "this compound," and any known hazards. Keep the container sealed except when adding waste.
-
Solid Waste: Carefully collect any solid this compound waste, avoiding dust generation. Place it in a designated, sealed, and labeled container for solid chemical waste.
-
Contaminated Materials: All contaminated disposable items, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled container for solid hazardous waste.
Store all waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic, in accordance with your institution's policies.
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the collected this compound waste. Ensure all containers are properly sealed and labeled before they are collected. Never attempt to dispose of this chemical waste through standard municipal waste services.
Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific quantities for hazardous waste classification, is publicly available. Therefore, all quantities of this compound waste must be treated as hazardous. Refer to your local and institutional regulations for specific guidance.
| Parameter | Guideline | Source |
| Drain Disposal | Prohibited | |
| Solid Waste (Trash) | Prohibited | |
| Waste Segregation | Segregate from other chemical waste | |
| Container Type | Leak-proof, compatible material (e.g., HDPE) | |
| Labeling | "Hazardous Waste," "this compound," and known hazards |
This compound Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
Essential Safety and Operational Guide for Handling WRW4-OH
This document provides critical safety and logistical information for the handling and disposal of WRW4-OH, a bioactive peptide that acts as an antagonist of the formyl peptide receptor-like 1 (FPRL1).[1][2][3] Given that the specific toxicological properties of this compound have not been extensively documented, it is imperative to treat this compound as potentially hazardous and to adhere to strict laboratory safety protocols.
Personal Protective Equipment (PPE)
Due to the unknown long-term health effects of this compound and its common dissolution in solvents like Dimethyl Sulfoxide (DMSO), a substance known for its ability to penetrate the skin, a comprehensive PPE strategy is mandatory.[4]
| Operation | Required Personal Protective Equipment |
| Handling Lyophilized this compound Powder | - Nitrile or Latex Gloves (double-gloving recommended)- Safety Goggles or a Face Shield- Lab Coat- N95 or higher rated Respirator (to prevent inhalation of fine particles) |
| Handling this compound in Solution (e.g., in DMSO) | - Butyl Rubber Gloves (as DMSO can penetrate nitrile and latex gloves)- Chemical Splash Goggles or a Face Shield- Chemical-resistant Lab Coat or Apron- Work in a certified chemical fume hood to avoid inhalation of aerosols |
| Note: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing exposure risk and ensuring the integrity of the compound.
2.1. Work Area Preparation
-
All handling of this compound, especially the lyophilized powder, should be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation.
-
The work surface should be clean and decontaminated before and after use.
2.2. Reconstitution of Lyophilized Powder
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO, water) as per the experimental protocol. For example, to prepare a stock solution, DMSO is often used.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide.
2.3. Storage and Stability Proper storage is critical to maintain the peptide's activity.
| Form | Storage Temperature | Notes |
| Lyophilized Powder | -20°C or -80°C | Store in a tightly sealed vial in a desiccator to protect from moisture. |
| In Solution (e.g., DMSO) | -20°C or -80°C | Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Can be stored for up to 1-2 years at these temperatures. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Used vials, pipette tips, gloves, and any other contaminated disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Method: All this compound waste must be disposed of through your institution's certified hazardous waste management program, which will typically involve incineration.
Experimental Protocols
Protocol 1: In Vitro Assay for FPRL1 Antagonism
This protocol outlines a method to confirm the antagonistic activity of this compound on FPRL1-expressing cells using a calcium mobilization assay.
Materials:
-
FPRL1-expressing cells (e.g., transfected cell lines or neutrophils)
-
FPRL1 agonist (e.g., WKYMVm)
-
This compound
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer
Procedure:
-
Cell Preparation: Load the FPRL1-expressing cells with a calcium-sensitive dye like Fluo-4 AM, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove any excess dye.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound (a typical effective range is 1-10 µM) or a vehicle control for 10-20 minutes.
-
Agonist Stimulation: Place the cell plate in a fluorescence plate reader and measure the baseline fluorescence. Inject the FPRL1 agonist (e.g., WKYMVm) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to intracellular calcium mobilization. The inhibitory effect of this compound is determined by comparing the calcium response in this compound-treated cells to the control cells.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
